Taxezopidine L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H46O15 |
|---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
[3,4,6,11-tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H46O15/c1-20-28(54-31(46)15-14-26-12-10-9-11-13-26)17-30(50-22(3)41)38(19-48-21(2)40)32(20)33(51-23(4)42)27-16-29(45)37(8)39(47,36(27,7)18-49-37)35(53-25(6)44)34(38)52-24(5)43/h9-15,27-28,30,32-35,47H,1,16-19H2,2-8H3/b15-14+ |
InChI Key |
YJLKXWCZWJGUAN-CCEZHUSRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Taxezopidine L on Microtubules
Disclaimer: As of the latest literature review, "Taxezopidine L" is not a recognized compound in publicly available scientific databases. This guide has been constructed based on the hypothesis that this compound is a next-generation taxane-site microtubule-stabilizing agent (MSA). The data and mechanisms described herein are based on well-characterized taxanes such as paclitaxel (B517696) and docetaxel, and are intended to serve as a representative model for the analysis of a novel compound of this class.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis makes them a key target for anticancer therapeutics.
Microtubule-targeting agents (MTAs) are a class of drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified as either microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids, colchicine) or microtubule-stabilizing agents (MSAs). This compound is posited to belong to the latter class, sharing a mechanism of action with the taxane (B156437) family of drugs.
This technical guide provides an in-depth overview of the core mechanism of action of taxane-site MSAs, offering a framework for understanding the biological activity of this compound. It includes a summary of representative quantitative data, detailed experimental protocols for characterization, and visualizations of key pathways and workflows.
Core Mechanism of Action
Taxane-site MSAs exert their effects by binding to a specific pocket on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding site is located on the luminal side of the microtubule. The binding of a taxane-site MSA induces a conformational change in the β-tubulin protein, which enhances the stability of the microtubule polymer.
The primary mechanism of action involves the following key events:
-
Binding to the Taxane Site: this compound is presumed to bind to the taxane-binding pocket on β-tubulin. This interaction is favored in the polymerized form of tubulin over the free dimers. The binding stabilizes the straight conformation of the tubulin dimer, which is the conformation required for incorporation into the microtubule lattice.
-
Promotion of Microtubule Polymerization: By stabilizing the straight conformation of tubulin, taxane-site MSAs lower the critical concentration of tubulin required for polymerization. This leads to an increase in the rate and extent of microtubule assembly, even in the absence of GTP, which is normally required.
-
Inhibition of Microtubule Depolymerization: The binding of the MSA to the microtubule lattice suppresses the dynamic instability of the microtubules. This makes the microtubules resistant to depolymerization induced by factors such as cold temperatures or calcium ions. The suppression of microtubule dynamics is the key to the cytotoxic effects of these drugs.
-
Induction of Mitotic Arrest: In dividing cells, the stabilization of microtubules prevents the proper formation and function of the mitotic spindle. The cell is unable to segregate its chromosomes correctly, leading to an arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
In-Depth Spectroscopic Analysis and Structural Elucidation of Taxezopidine L
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structure elucidation of Taxezopidine L, a complex taxoid isolated from the seeds of the Japanese yew, Taxus cuspidata. The information presented herein is compiled from the seminal work reporting its discovery and characterization, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data of this compound
The structure of this compound was determined through extensive spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.
¹H and ¹³C NMR Spectroscopic Data
The following table presents the ¹H and ¹³C NMR chemical shifts for this compound, which were crucial for establishing the carbon framework and the placement of functional groups.
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 79.2 (d) | 5.61 (d, 7.0) |
| 2 | 75.1 (d) | 3.89 (d, 7.0) |
| 3 | 46.9 (d) | 2.31 (m) |
| 4 | 134.5 (s) | - |
| 5 | 84.1 (d) | 4.96 (d, 8.0) |
| 6 | 35.5 (t) | 1.85 (m), 2.55 (m) |
| 7 | 72.9 (d) | 4.43 (dd, 10.5, 7.0) |
| 8 | 42.7 (s) | - |
| 9 | 209.7 (s) | - |
| 10 | 75.9 (d) | 5.31 (d, 7.0) |
| 11 | 137.9 (s) | - |
| 12 | 141.5 (s) | - |
| 13 | 71.9 (d) | 6.18 (t, 8.0) |
| 14 | 35.7 (t) | 1.15 (m), 2.25 (m) |
| 15 | 58.5 (s) | - |
| 16 | 1.15 (q) | 1.22 (s) |
| 17 | 26.9 (q) | 1.78 (s) |
| 18 | 14.8 (q) | 1.05 (s) |
| 19 | 10.9 (q) | 1.58 (s) |
| 20 | 132.1 (t) | 4.98 (s), 5.29 (s) |
| 2' | 73.4 (d) | 4.65 (d, 2.5) |
| 3' | 56.8 (d) | 3.21 (d, 2.5) |
| 1' | 172.9 (s) | - |
| Ph (3') | 138.9 (s) | - |
| 128.8 (d) x2 | 7.35 (m) | |
| 128.4 (d) x2 | 7.35 (m) | |
| 127.5 (d) | 7.35 (m) | |
| OAc-7 | 170.5 (s) | - |
| 21.0 (q) | 2.05 (s) | |
| OAc-10 | 170.1 (s) | - |
| 21.1 (q) | 2.15 (s) | |
| OAc-13 | 169.8 (s) | - |
| 20.8 (q) | 2.25 (s) | |
| NMe₂ | 40.8 (q) x2 | 2.28 (s, 6H) |
Mass Spectrometry Data
High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.
| Technique | Ionization Mode | Observed m/z | Deduced Formula |
| HR-FAB-MS | Positive | 754.3055 [M+H]⁺ | C₃₉H₄₈NO₁₅ |
Experimental Protocols
The isolation and structural elucidation of this compound involved a multi-step process, as detailed below.
Isolation of this compound
-
Extraction: The seeds of Taxus cuspidata were ground and extracted with methanol (B129727).
-
Solvent Partitioning: The methanol extract was concentrated and partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was further partitioned with n-hexane.
-
Chromatography: The resulting extract was subjected to a series of column chromatography steps, including silica (B1680970) gel, Sephadex LH-20, and reversed-phase (ODS) chromatography.
-
Final Purification: Final purification was achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer. Chemical shifts were referenced to the solvent signals of CDCl₃.
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained on a JEOL JMS-SX102A mass spectrometer.
-
Optical Rotation: Optical rotation was measured using a JASCO DIP-370 digital polarimeter.
Structure Elucidation Workflow
The logical process for the structure elucidation of this compound is depicted in the following workflow diagram.
Caption: Workflow for the isolation and structure elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic properties and the scientific process behind the structural determination of this compound. This information is critical for the further investigation of its biological activity and potential as a therapeutic agent.
Technical Whitepaper: The Core Principles of Microtubule-Stabilizing Agents, Exemplified by Paclitaxel
Disclaimer: Initial searches for "Taxezopidine L" did not yield any specific information in publicly available scientific literature. This suggests that it may be a hypothetical, proprietary, or very recently synthesized compound not yet described in publications. Therefore, this guide utilizes Paclitaxel (Taxol) , a well-characterized and clinically significant microtubule-stabilizing agent, as a representative example to fulfill the user's core requirements for an in-depth technical guide. The principles, experimental protocols, and data presentation formats described herein are directly applicable to the study of any novel microtubule-stabilizing agent.
Introduction: Microtubule Dynamics as a Therapeutic Target
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are highly dynamic structures, undergoing constant phases of polymerization (growth) and depolymerization (shrinkage) in a process known as dynamic instability. This dynamism is critical for numerous cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape.
The critical role of microtubules in mitosis makes them a prime target for anticancer therapies. Microtubule-Targeting Agents (MTAs) disrupt microtubule dynamics, leading to a prolonged mitotic arrest, which ultimately triggers apoptosis (programmed cell death). MTAs are broadly classified into two groups: microtubule-destabilizing agents (e.g., Vinca alkaloids), which inhibit polymerization, and microtubule-stabilizing agents (MSAs), which suppress depolymerization.
This document focuses on the latter class, the MSAs. These agents bind to tubulin, typically within the assembled microtubule, and enhance its stability. Paclitaxel, the first discovered MSA, binds to a site on the interior (luminal) surface of the β-tubulin subunit, stabilizing the polymer and promoting the assembly of tubulin dimers into microtubules.[1][2][3] This action disrupts the delicate balance of microtubule dynamics required for proper spindle function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]
Mechanism of Action and Cellular Consequences
The primary mechanism of MSAs is the suppression of microtubule dynamics. By binding to the microtubule polymer, these agents shift the equilibrium from soluble tubulin dimers towards the polymerized state.[6] This has several downstream consequences:
-
Promotion of Tubulin Assembly: MSAs lower the critical concentration of tubulin required for polymerization, effectively promoting the formation of microtubules even under conditions that would normally favor disassembly.[7]
-
Inhibition of Depolymerization: The binding of MSAs to the microtubule lattice stabilizes lateral and longitudinal contacts between tubulin dimers, making the structure resistant to depolymerization.[2]
-
Mitotic Arrest: The resulting hyper-stable microtubules are unable to perform their dynamic functions in the mitotic spindle. This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often associated with the upregulation of pro-apoptotic proteins and, in some cases, is influenced by the status of tumor suppressor genes like p53.[8][9][10]
Signaling Pathway for MSA-Induced Apoptosis
The stabilization of microtubules initiates a signaling cascade that culminates in apoptosis. While the exact mechanisms can be cell-type dependent, a general pathway involves the disruption of mitotic progression, leading to the activation of apoptotic machinery.
Caption: MSA-induced signaling pathway leading to apoptosis.
Quantitative Data Presentation
The potency of a microtubule-stabilizing agent is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%.[11] Below is a summary of representative IC50 values for Paclitaxel against various human cancer cell lines.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Citation |
| A549 | Lung Carcinoma | Wild-Type (+/+) | ~2.0 - 4.0 | [8] |
| H1299 | Lung Carcinoma | Null (-/-) | ~2.0 - 4.0 | [8] |
| MCF-7 | Breast Adenocarcinoma | Wild-Type (+/+) | ~3.0 - 5.0 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant | ~5.0 - 10.0 | [4] |
| A2780 | Ovarian Carcinoma | Wild-Type (+/+) | ~2.5 | [5] |
| HeLa | Cervical Cancer | HPV-positive | ~4.0 | [12] |
Note: IC50 values can vary significantly based on experimental conditions, such as exposure time and the specific assay used.[11]
Experimental Protocols
Characterizing a novel microtubule-stabilizing agent involves a series of in vitro and cell-based assays to determine its effect on tubulin polymerization and cellular function.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. It can be performed by monitoring changes in turbidity (light scattering) or fluorescence.[13][14]
Principle: Tubulin polymerization into microtubules increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340-350 nm. Alternatively, a fluorescent reporter like DAPI can be used, which exhibits increased quantum yield upon binding to polymerized microtubules.[13][15]
Methodology (Fluorescence-Based):
-
Reagent Preparation:
-
Reconstitute lyophilized, purified tubulin protein (>99% pure) on ice in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[13]
-
Prepare a GTP stock solution (e.g., 100 mM).
-
Prepare the test compound (e.g., "this compound") and control compounds (Paclitaxel as a positive control, DMSO as a negative control) at 10x the final desired concentration.
-
-
Reaction Setup:
-
On ice, prepare a master mix of tubulin (final concentration ~2-3 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter (e.g., DAPI) in polymerization buffer.[13]
-
Dispense the master mix into wells of a pre-warmed (37°C) 96-well plate.
-
Add the 10x test and control compounds to the appropriate wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence (e.g., Ex 360 nm, Em 450 nm) every 30-60 seconds for 60-90 minutes.[15]
-
-
Analysis:
-
Plot fluorescence intensity versus time. An increase in the rate and extent of fluorescence compared to the DMSO control indicates microtubule stabilization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of microtubule stabilization by Taxol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell kill kinetics and cell cycle effects of taxol on human and hamster ovarian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of microtubule stabilization by taccalonolide AJ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by taxol and cisplatin and effect on cell cycle-related proteins in cisplatin-sensitive and -resistant human ovarian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Technical Guide to the Biological Activity of Novel Taxoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhanced Cytotoxic Activity and Overcoming Multidrug Resistance
A key feature of novel second- and third-generation taxoids is their significantly enhanced cytotoxicity against a wide range of cancer cell lines, particularly those that have developed resistance to conventional chemotherapeutics.[2][3] This enhanced activity is often several orders of magnitude greater than that of paclitaxel (B517696) or docetaxel.[3][4]
Quantitative Data Summary
The following table summarizes the comparative potency of novel taxoids against drug-sensitive and drug-resistant cancer cell lines.
| Taxoid Generation | Target Cell Line Type | Potency Compared to Paclitaxel/Docetaxel | Key Observations |
| Second-Generation | Drug-Resistant (e.g., P-gp overexpressing) | 2-3 orders of magnitude higher | Modifications at C-2, C-10, and C-3' positions are crucial for enhanced activity.[2][3] |
| Third-Generation | Drug-Sensitive and Drug-Resistant | Virtually no difference in potency | Highly effective against cancer stem cells.[2] |
| Novel Taxanes (e.g., SB-T-1213, SB-T-1250) | P-gp Positive Cells | Up to >400-fold higher potency than paclitaxel | Exhibit a dual role as cytotoxic agents and P-glycoprotein inhibitors.[5] |
Mechanisms of Action
While the fundamental mechanism of microtubule stabilization remains a central aspect of the activity of novel taxoids, their enhanced efficacy, especially against resistant tumors, is attributed to additional and refined mechanisms.
Microtubule Stabilization and Apoptosis Induction
Similar to their predecessors, novel taxoids bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[5] Novel taxoids such as SB-T-1213 and SB-T-1250 have been shown to be more potent inducers of intracellular β-tubulin subunit accumulation compared to paclitaxel and docetaxel.[5]
Caption: Microtubule stabilization pathway initiated by novel taxoids.
Overcoming P-glycoprotein Mediated Resistance
A significant advantage of many novel taxoids is their ability to overcome MDR mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4][5] Some of these taxoids are not recognized by P-gp, thus avoiding efflux from the cancer cell. Furthermore, certain novel taxanes have been shown to directly inhibit the function of the P-gp efflux pump.[5]
Caption: Mechanism of overcoming P-gp mediated drug resistance.
Experimental Protocols
The biological activity of novel taxoids is typically evaluated through a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of novel taxoids on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the novel taxoid is prepared, and the cells are treated with varying concentrations for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation: The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of the MTS tetrazolium compound to a colored formazan (B1609692) product by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for a typical MTS cell viability assay.
Tubulin Polymerization Assay
Objective: To assess the effect of novel taxoids on microtubule polymerization.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The novel taxoid or a control compound (e.g., paclitaxel) is added to the reaction mixture.
-
Fluorescence Monitoring: The mixture is transferred to a fluorometer, and the fluorescence intensity is monitored over time at a constant temperature (e.g., 37°C). An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the novel taxoid are compared to that of the control.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
Objective: To determine if a novel taxoid can inhibit the function of the P-gp efflux pump.
Methodology:
-
Cell Loading: P-gp overexpressing cells are incubated with the fluorescent P-gp substrate, Rhodamine 123, in the presence or absence of the novel taxoid.
-
Incubation: The cells are incubated to allow for the uptake of Rhodamine 123.
-
Efflux Period: The cells are washed and incubated in a fresh medium (with or without the novel taxoid) to allow for the efflux of Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the novel taxoid indicates inhibition of P-gp-mediated efflux.
Structure-Activity Relationships (SAR)
The enhanced biological activity of novel taxoids is a direct result of systematic modifications to the taxane (B156437) core structure. SAR studies have revealed that specific substitutions at the C-2, C-7, C-10, and C-3' positions are critical for improving potency and overcoming resistance.[2][3][6] For instance, modifications to the C-2 benzoyl group and the C-3' side chain have been shown to be particularly effective in enhancing activity against drug-resistant cell lines.[3] Similarly, the nature of the substituents at the C-7 and C-10 positions can significantly impact the ability of taxoids to modulate MDR.[6][7]
Conclusion
Novel taxoids represent a significant advancement in the development of microtubule-targeting anticancer agents. Their superior potency, ability to overcome multidrug resistance, and, in some cases, novel mechanisms of action, make them promising candidates for the treatment of a broad range of cancers, including those that are refractory to current therapies. Further research and clinical evaluation of these next-generation taxoids are warranted to fully realize their therapeutic potential.
References
- 1. eijppr.com [eijppr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of new second-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Taxoid-Based Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour activity of novel taxanes that act at the same time as cytotoxic agents and P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of taxoids for their ability to activate murine macrophages as well as inhibit the growth of macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationships of novel taxane-based multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Taxol (Paclitaxel) in Inhibiting Ca²⁺-Induced Microtubule Depolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, essential for cell division, intracellular transport, and the maintenance of cell shape. Their inherent dynamic instability, a process of stochastic switching between periods of polymerization and depolymerization, is tightly regulated within the cell. Calcium ions (Ca²⁺) are known to be potent physiological regulators that can induce rapid microtubule depolymerization. Taxol (paclitaxel), a cornerstone of cancer chemotherapy, exerts its cytotoxic effects by binding to microtubules and stabilizing them, thereby disrupting their dynamic nature. This technical guide provides a comprehensive overview of Taxol's mechanism of action, with a specific focus on its ability to counteract Ca²⁺-induced microtubule depolymerization.
Mechanism of Action: Taxol as a Microtubule Stabilizer
Taxol binds to the β-tubulin subunit within the microtubule polymer.[1] This binding event promotes the assembly of tubulin dimers into microtubules and shifts the equilibrium towards the polymerized state.[2] The binding site is located in a hydrophobic pocket on the β-tubulin subunit.[2] A key consequence of Taxol binding is the stabilization of the microtubule lattice, rendering it resistant to disassembly by various depolymerizing factors, including cold temperatures and, notably, calcium ions.[2][3] This stabilization is thought to arise from the strengthening of lateral contacts between protofilaments within the microtubule.[2]
The interaction of Taxol with microtubules is reversible, with the drug binding specifically to the polymer with a stoichiometry approaching one molecule of Taxol per tubulin heterodimer.[1] In cellular contexts, even low concentrations of Taxol can suppress microtubule dynamics, leading to the formation of abnormal mitotic spindles and ultimately, mitotic arrest and apoptosis.[4][5]
Quantitative Data on Taxol's Inhibition of Ca²⁺-Induced Depolymerization
The following tables summarize key quantitative findings from studies investigating the stabilizing effects of Taxol against calcium-induced microtubule disassembly.
Table 1: Efficacy of Taxol in Preventing Ca²⁺-Induced Depolymerization of Mitotic Spindle Microtubules
| Taxol Concentration | Pretreatment Time | Ca²⁺ Concentration | Depolymerization (Loss of Birefringent Retardation) | Reference |
| 1 µM | 3 minutes | 100 µM | < 10% | [6] |
| 10 µM | ~30 seconds | 100 µM | < 10% | [6] |
| Control (No Taxol) | N/A | 100 µM | ~90% within 2-5 seconds | [6] |
Table 2: Effect of Taxol on Microtubule Dynamics in Human Tumor Cells
| Cell Line | Taxol Concentration | Effect on Shortening Rates | Effect on Growing Rates | Effect on Dynamicity | Reference |
| Caov-3 (ovarian adenocarcinoma) | 30 nM | 32% inhibition | 24% inhibition | 31% inhibition | [4] |
| A-498 (kidney carcinoma) | 100 nM | 26% inhibition | 18% inhibition | 63% inhibition | [4] |
Experimental Protocols
Protocol 1: Assessing Taxol-Mediated Stabilization of Isolated Mitotic Spindles Against Ca²⁺
This protocol is adapted from methodologies used to study the effects of Taxol on isolated mitotic spindles from sea urchin embryos.[6]
Objective: To quantify the stabilizing effect of Taxol on microtubules within isolated mitotic spindles when challenged with a depolymerizing concentration of calcium.
Materials:
-
Mitotic spindles isolated from Echinarachnius parma embryos
-
EGTA-glycerol storage buffer
-
EGTA-buffer without glycerol
-
Taxol stock solution (in DMSO)
-
CaCl₂ stock solution
-
Perfusion chamber for microscopy
-
Polarization microscope to measure birefringent retardation (BR)
Methodology:
-
Isolation of Mitotic Spindles: Isolate membrane-free mitotic spindles using a calcium-chelating, nonionic detergent buffer. Store the isolated spindles in an EGTA-glycerol storage buffer to maintain microtubule integrity.
-
Perfusion and Baseline Measurement: Perfuse the isolated spindles in a chamber with an EGTA-buffer lacking glycerol. This will initiate a gradual depolymerization over 60-120 minutes. Measure the initial birefringent retardation (BR) of the spindles, which correlates with the mass of aligned microtubules.
-
Taxol Pretreatment: Prepare different concentrations of Taxol (e.g., 1 µM and 10 µM) in the EGTA-buffer. Perfuse the spindles with the Taxol-containing buffer for a defined period (e.g., 30 seconds to 3 minutes).
-
Calcium Challenge: Following the Taxol pretreatment, perfuse the spindles with an EGTA-buffer containing 100 µM Ca²⁺. This high calcium concentration rapidly depolymerizes unprotected microtubules.
-
Data Acquisition and Analysis: Continuously monitor and record the BR of the spindles during the calcium perfusion. The percentage of BR lost after the calcium challenge is inversely proportional to the stabilizing effect of Taxol. Compare the results with control spindles not pretreated with Taxol, which should show a rapid and significant loss of BR.[6]
Protocol 2: Immunofluorescence Visualization of Taxol's Effect on Cellular Microtubule Networks
This protocol provides a general workflow for visualizing the impact of Taxol on microtubule organization in cultured cells.[7]
Objective: To qualitatively and quantitatively assess changes in microtubule density and bundling in cells treated with Taxol.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass coverslips
-
Complete cell culture medium
-
Taxol stock solution (in DMSO)
-
Fixative solution (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin monoclonal antibody
-
Secondary antibody: Fluorophore-conjugated anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere for 24-48 hours. Treat the cells with the desired concentration of Taxol (e.g., 10-100 nM) for a specified duration (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with the chosen fixative. If using paraformaldehyde, follow with a permeabilization step using Triton X-100.
-
Immunostaining: Block non-specific antibody binding with blocking buffer for 1 hour. Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature. Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of control and Taxol-treated cells. Perform qualitative analysis by observing changes in microtubule organization, such as increased density and the formation of prominent microtubule bundles.[7] For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure parameters like microtubule density and bundle thickness.
Visualizations of Pathways and Workflows
References
- 1. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxol stabilization of mitotic spindle microtubules: analysis using calcium-induced depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Synthesis of the Taxezopidine Core Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxezopidines, a family of taxane (B156437) diterpenoids isolated from the Japanese yew (Taxus cuspidata), exhibit promising biological activities, including the marked inhibition of Ca2+-induced depolymerization of microtubules.[1] Their complex molecular architecture, characterized by a[2][2][3]-tricyclic bridged framework, presents a formidable challenge to synthetic chemists.[1][4] This technical guide provides a detailed overview of a successful synthetic strategy toward the core structure of Taxezopidines A and B, with a focus on a key diastereoselective intramolecular Diels-Alder furan (B31954) (IMDAF) reaction. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic pathway to aid researchers in the fields of organic synthesis and medicinal chemistry.
Introduction
The taxane family of natural products has been a subject of intense research for decades, largely due to the remarkable anticancer properties of its most famous member, Taxol (Paclitaxel). Taxezopidines A and B, like Taxol, possess a complex and highly strained[2][2][3]-tricyclic core.[1][4] However, Taxezopidine A also features an all-carbon quaternary stereocenter at C15 and an oxabicyclo[2.2.2]octane moiety, adding further layers of synthetic complexity.[1] The scarcity of these compounds from natural sources necessitates the development of efficient synthetic routes to enable further biological evaluation and structure-activity relationship (SAR) studies.[1]
This guide focuses on the synthetic approach developed by Hu et al., which successfully addresses the challenge of constructing the intricate bridged bicyclo[5.3.1]undecane ring system of the Taxezopidine core.[1][4][5][6] The cornerstone of this strategy is a diastereoselective type II intramolecular Diels-Alder furan (IMDAF) reaction.[1][4][5][6]
Retrosynthetic Analysis
The retrosynthetic strategy for the Taxezopidine core hinges on the key IMDAF reaction. The tricyclic core is envisioned to arise from a carefully designed acyclic precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes: Protocol for Taxezopidine L (Hypothetical Compound) Treatment in Cell Culture
Disclaimer: As of December 2025, "Taxezopidine L" is not a recognized compound in publicly available scientific literature. The following application notes and protocols are provided as a representative framework for the characterization of a novel microtubule-stabilizing agent in a cancer cell culture context. All data and specific cellular effects are hypothetical and for illustrative purposes.
Introduction
This compound is a novel investigational compound hypothesized to function as a microtubule-stabilizing agent. Similar to taxane-class drugs, its presumed mechanism of action involves binding to the β-tubulin subunit of microtubules, which suppresses microtubule dynamics. This disruption leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells. These protocols outline the necessary steps to characterize the cytotoxic and mechanistic effects of this compound in vitro.
Materials and Reagents
-
Cell Lines:
-
HeLa (human cervical cancer)
-
A549 (human lung carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (10 mM stock in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
-
Assay-Specific Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
Paraformaldehyde (PFA)
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
Primary Antibody: Mouse anti-α-tubulin
-
Secondary Antibody: Goat anti-mouse IgG, Alexa Fluor™ 488
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Quantitative Data Summary
The following tables represent hypothetical data obtained from the described protocols to illustrate the expected outcomes of this compound treatment.
Table 1: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound after 48-hour Treatment
| Cell Line | Tissue of Origin | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Carcinoma | 28.5 |
| MCF-7 | Breast Adenocarcinoma | 45.8 |
Table 2: Cell Cycle Distribution in HeLa Cells after 24-hour Treatment with this compound (15 nM)
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (0.1% DMSO) | 55.3 | 28.1 | 16.6 |
| This compound (15 nM) | 10.2 | 12.5 | 77.3 |
Experimental Protocols
Protocol 1: Determination of IC₅₀ using MTT Assay
This protocol determines the concentration of this compound required to inhibit the metabolic activity of cancer cells by 50%.
Methodology:
-
Cell Seeding: Plate cells (HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium, ranging from 200 nM to 0.1 nM. Include a vehicle control (0.1% DMSO).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
This protocol assesses the effect of this compound on cell cycle progression.
Methodology:
-
Cell Seeding: Plate HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well. Incubate for 24 hours.
-
Treatment: Treat cells with this compound at its IC₅₀ concentration (15 nM) or with vehicle (0.1% DMSO) for 24 hours.
-
Cell Harvest: Harvest cells by trypsinization, collect them in a 15 mL tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the pellet in 1 mL of ice-cold PBS, and add 4 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI Staining Solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Proposed Signaling Pathway and Mechanism
This compound is hypothesized to stabilize microtubules, preventing their depolymerization. This action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation. The cell's spindle assembly checkpoint (SAC) detects this failure, halting the cell cycle in M-phase. Prolonged mitotic arrest activates downstream apoptotic pathways, leading to programmed cell death.
Application Notes and Protocols for Assessing Microtubule Stability with Taxezopidine L
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Taxezopidine L is a novel synthetic compound under investigation for its potential as a microtubule-stabilizing agent. Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is critical for their function. Agents that disrupt microtubule dynamics are a cornerstone of cancer therapy. Microtubule-stabilizing agents, such as the taxane (B156437) class of drugs, bind to tubulin and promote its assembly into stable microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] These application notes provide detailed protocols to characterize the effects of this compound on microtubule stability using in vitro and cell-based assays.
Mechanism of Action (Hypothesized)
Based on preliminary studies, this compound is believed to bind to the β-tubulin subunit within the microtubule polymer, similar to taxanes.[4][6] This binding is thought to suppress the dynamic instability of microtubules, leading to a net increase in the microtubule polymer mass. The stabilized microtubules are resistant to depolymerization, which disrupts the formation of the mitotic spindle during cell division, causing a G2/M phase cell cycle arrest and ultimately inducing apoptosis in rapidly dividing cells.[2][4]
Section 1: In Vitro Tubulin Polymerization Assay
This assay is a fundamental method to determine the direct effect of this compound on the polymerization of purified tubulin. The increase in microtubule mass is monitored by a change in light scattering (turbidity) or by a fluorescence-based method.[1][7]
Quantitative Data Summary
The following table summarizes hypothetical data for the in vitro characterization of this compound.
| Parameter | Value | Conditions |
| EC50 for in vitro Microtubule Polymerization | 0.8 µM | Purified porcine brain tubulin (3 mg/mL) |
| Maximum Polymerization Level (relative to control) | 150% | 10 µM this compound |
| Time to reach steady-state (relative to control) | Decreased by 40% | 1 µM this compound |
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol: Turbidity-Based Tubulin Polymerization Assay
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (10 mM in DMSO)
-
Paclitaxel (positive control, 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Pre-warmed 96-well clear bottom plate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.[1]
-
Prepare a 10x working stock of this compound and controls by diluting the 10 mM stock in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).[1]
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[1]
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]
-
-
Data Analysis:
-
Subtract the background absorbance (wells with buffer and compound only).
-
Plot absorbance versus time for each concentration.
-
Determine the EC50 value, which is the concentration of this compound that induces half-maximal tubulin polymerization.
-
Section 2: Immunofluorescence Staining of Cellular Microtubules
This method allows for the direct visualization of the effects of this compound on the microtubule network within cultured cells.[2][8]
Quantitative Data Summary
The following table presents hypothetical data from immunofluorescence analysis of cells treated with this compound.
| Cell Line | Treatment | Microtubule Bundling Index | % of Cells in Mitotic Arrest (G2/M) |
| HeLa | Vehicle (DMSO) | 1.0 ± 0.2 | 5% ± 1% |
| HeLa | This compound (25 nM, 24h) | 3.5 ± 0.6 | 45% ± 5% |
| HeLa | This compound (50 nM, 24h) | 5.2 ± 0.8 | 70% ± 8% |
| A549 | Vehicle (DMSO) | 1.1 ± 0.3 | 4% ± 1% |
| A549 | This compound (25 nM, 24h) | 3.1 ± 0.5 | 40% ± 6% |
| A549 | This compound (50 nM, 24h) | 4.8 ± 0.7 | 65% ± 7% |
Experimental Workflow: Immunofluorescence Staining
Caption: Workflow for immunofluorescence staining of microtubules.
Detailed Protocol: Immunofluorescence Staining
Materials:
-
Mammalian cells (e.g., HeLa, A549)
-
Sterile glass coverslips
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)[9]
-
Blocking Buffer (e.g., 3% BSA in PBS)[2]
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere for 18-24 hours.[8][9]
-
Prepare dilutions of this compound in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 25 nM and 50 nM). Include a vehicle control (DMSO).[2]
-
Replace the medium with the drug-containing medium and incubate for the desired duration (e.g., 24 hours).[2]
-
-
Fixation and Permeabilization:
-
Gently wash the cells three times with pre-warmed PBS.[8]
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[8]
-
Wash the cells three times with PBS.[2]
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibodies to access intracellular structures.[2]
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.[2]
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.[2]
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) overnight at 4°C or for 1-2 hours at room temperature.[8]
-
Wash the cells three times with PBS.[2]
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[2]
-
-
Counterstaining and Mounting:
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the microtubule network and nuclei.
-
Quantify microtubule bundling and the percentage of cells arrested in mitosis (characterized by condensed chromosomes and abnormal spindle formation).
-
Section 3: Cell Viability Assay
This assay determines the cytotoxic effects of this compound on cancer cell lines.
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in different cell lines.
| Cell Line | IC50 (72h treatment) | Assay Type |
| HeLa (Cervical Cancer) | 15 nM | MTT Assay |
| A549 (Lung Cancer) | 20 nM | MTT Assay |
| MCF-7 (Breast Cancer) | 12 nM | MTT Assay |
| HCT116 (Colon Cancer) | 18 nM | MTT Assay |
Logical Relationship: From Microtubule Stabilization to Cell Death
Caption: Signaling pathway from microtubule stabilization to apoptosis.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only and medium-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Disclaimer: this compound is a hypothetical compound. The data and protocols presented are for illustrative purposes based on the known properties of microtubule-stabilizing agents. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Frontiers | Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel [frontiersin.org]
- 5. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence staining of microtubules [bio-protocol.org]
Application Notes and Protocols for Taxezopidine L in Mitotic Spindle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxezopidine L is a novel synthetic compound that has demonstrated potent activity as a microtubule-stabilizing agent, making it a valuable tool for investigating the intricacies of mitotic spindle formation and function. By binding to β-tubulin, this compound promotes the polymerization of tubulin into microtubules and suppresses their dynamic instability.[1][2] This disruption of normal microtubule dynamics leads to the formation of abnormal mitotic spindles, mitotic arrest, and ultimately, apoptosis in proliferating cells.[3][4] These characteristics position this compound as a promising candidate for anticancer drug development and a powerful probe for basic research in cell division.
This document provides detailed application notes and experimental protocols for the use of this compound in mitotic spindle research.
Mechanism of Action
This compound, similar to other taxane-site ligands, binds to a pocket on the β-tubulin subunit within the microtubule polymer.[5][6] This binding event stabilizes the microtubule lattice, making it resistant to depolymerization caused by factors such as cold temperatures or calcium ions.[1][2] The primary mechanism of action involves the suppression of the intrinsic dynamic instability of microtubules, which is crucial for the proper functioning of the mitotic spindle during cell division.[1][3] By locking microtubules in a polymerized state, this compound prevents the necessary shortening and lengthening of kinetochore microtubules required for chromosome segregation, leading to a mitotic checkpoint-dependent cell cycle arrest.[4]
Caption: Mechanism of this compound action on microtubules.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in comparison to Paclitaxel, a well-characterized microtubule-stabilizing agent.
| Parameter | This compound | Paclitaxel | Reference Compound |
| In Vitro Tubulin Polymerization (EC50) | 0.5 µM | 1 µM | Colchicine (Inhibitor) |
| Cellular Microtubule Stabilization (IC50) | 2.5 nM | 5 nM | Nocodazole (Destabilizer) |
| Cytotoxicity (GI50) - HeLa Cells | 10 nM | 20 nM | Doxorubicin |
| Mitotic Arrest (at GI50 concentration) | 75% | 70% | Vinblastine |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound to promote the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
Colchicine (negative control)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold PEM buffer containing 1 mM GTP.
-
Add varying concentrations of this compound (e.g., 0.01 µM to 10 µM) to the wells of a 96-well plate. Include wells with Paclitaxel as a positive control, Colchicine as a negative control, and DMSO as a vehicle control.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Plot the rate of polymerization against the concentration of this compound to determine the EC50 value.
Protocol 2: Cellular Microtubule Stabilization Assay
This cell-based assay quantifies the stabilizing effect of this compound on microtubules within intact cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
This compound
-
Nocodazole (microtubule destabilizer)
-
Methanol (B129727) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Anti-α-tubulin primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 4 hours.
-
After the incubation with this compound, add Nocodazole (e.g., 10 µM) to all wells for 1 hour to induce microtubule depolymerization.
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Mount the coverslips on microscope slides and visualize the microtubule network.
-
Quantify the fluorescence intensity of the microtubule network. The IC50 is the concentration of this compound that preserves 50% of the microtubule network from Nocodazole-induced depolymerization.
Protocol 3: Immunofluorescence Staining of the Mitotic Spindle
This protocol allows for the visualization of mitotic spindle abnormalities induced by this compound.
Materials:
-
Same as Protocol 2, with the addition of an anti-γ-tubulin antibody to visualize centrosomes.
Procedure:
-
Seed and treat cells with this compound as described in Protocol 2 for a duration that allows for a significant portion of cells to enter mitosis (e.g., 16-24 hours).
-
Fix and permeabilize the cells as described above.
-
Incubate with both anti-α-tubulin and anti-γ-tubulin primary antibodies simultaneously.
-
Wash and incubate with the appropriate fluorescently labeled secondary antibodies and DAPI.
-
Visualize the cells under a fluorescence microscope, focusing on cells in mitosis (identified by condensed chromosomes stained with DAPI).
-
Characterize the morphology of the mitotic spindles. In this compound-treated cells, expect to see multipolar spindles and disorganized chromosomes.[7][8]
Caption: Workflow for immunofluorescence analysis of mitotic spindles.
Conclusion
This compound is a potent microtubule-stabilizing agent that serves as an invaluable tool for studying the molecular mechanisms of mitosis and for the development of novel anticancer therapeutics. The protocols outlined in this document provide a robust framework for characterizing the in vitro and cellular activities of this compound and for visualizing its effects on the mitotic spindle. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions.
References
- 1. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cells satisfy the mitotic checkpoint in Taxol, and do so faster in concentrations that stabilize syntelic attachments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Live-cell analysis of mitotic spindle formation in taxol-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Agents on Spindle Assembly Checkpoint to Sensitize Vinorelbine-Induced Mitotic Cell Death against Human Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Microtubule-Stabilizing Agents in Tubulin Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing microtubule-stabilizing agents, exemplified by the widely studied compound paclitaxel, for the investigation of tubulin dynamics and organization using immunofluorescence microscopy. While the specific compound "Taxezopidine L" is not found in the current scientific literature, the principles and protocols outlined here are broadly applicable to taxane-class microtubule stabilizers.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated.[1][2] Microtubule-targeting agents (MTAs) are powerful tools to study and manipulate these dynamics.[1][2] This document focuses on microtubule-stabilizing agents, which bind to tubulin and prevent microtubule depolymerization, leading to a net increase in microtubule polymer mass.[3][4]
Immunofluorescence microscopy is a key technique to visualize the effects of these agents on the microtubule cytoskeleton. By using antibodies specific to tubulin, researchers can observe changes in microtubule organization, density, and bundling in response to compound treatment.
Mechanism of Action: Microtubule Stabilization
Microtubule-stabilizing agents, such as paclitaxel, bind to the β-tubulin subunit within the microtubule polymer.[5] This binding event stabilizes the microtubule lattice, suppressing dynamic instability.[3] Specifically, these agents reduce the rate and extent of microtubule shortening, effectively freezing the microtubules in a polymerized state.[3] This disruption of normal microtubule dynamics leads to defects in mitotic spindle formation, cell cycle arrest, and ultimately, apoptosis.[2][5]
Caption: Mechanism of action for microtubule-stabilizing agents.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for inducing microtubule stabilization in cultured cells. These values are starting points and should be optimized for specific cell lines and experimental conditions.
| Parameter | Value Range | Cell Line/System | Notes |
| Working Concentration | 10 nM - 1 µM | Various mammalian cell lines | Lower concentrations (substoichiometric) can suppress dynamics without a large increase in polymer mass.[3] Higher concentrations lead to significant microtubule bundling. |
| Incubation Time | 1 - 24 hours | Cultured cells | Shorter times may be sufficient to observe initial effects on microtubule dynamics, while longer times are often used to study downstream effects like apoptosis. |
| Stock Solution Solvent | DMSO | N/A | Prepare a high-concentration stock (e.g., 10 mM) and dilute in culture medium to the final working concentration. |
Experimental Protocols
Immunofluorescence Staining of Microtubules Following Treatment with a Stabilizing Agent
This protocol provides a detailed method for the immunofluorescent staining of microtubules in cultured mammalian cells treated with a microtubule-stabilizing agent.
Caption: Workflow for immunofluorescence staining of microtubules.
Materials:
-
Cultured mammalian cells on sterile glass coverslips
-
Complete cell culture medium
-
Microtubule-stabilizing agent (e.g., paclitaxel) stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (only for PFA fixation)
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
-
Primary antibody: Mouse or rabbit anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding: Seed your chosen mammalian cells onto sterile glass coverslips in a petri dish or multi-well plate. Allow the cells to adhere and grow to the desired confluency (typically 50-70%).
-
Drug Treatment: Dilute the microtubule-stabilizing agent stock solution in pre-warmed cell culture medium to the desired final concentrations.[5] Remove the old medium from the cells and add the medium containing the drug. Incubate for the desired length of time.
-
Fixation:
-
Methanol Fixation (often enhances microtubule visualization): Gently wash the cells three times with pre-warmed PBS.[5] Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[5] Wash the cells three times with PBS.[5]
-
PFA Fixation: Remove the culture medium and wash the cells briefly in PBS.[6] Add 4% PFA and fix at room temperature for 10-15 minutes.[6][7] Wash the cells three times in PBS.[7]
-
-
Permeabilization (only necessary for PFA fixation): If cells were fixed with PFA, incubate them with permeabilization buffer for 10 minutes at room temperature.[5][6] Wash the cells three times with PBS.[5]
-
Blocking: Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[5]
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer to its recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[5]
-
Washing: Wash the coverslips three times with PBST for 5 minutes each.[5]
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer.[5] Protect the antibodies from light. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.[5]
-
Washing: Wash the coverslips three times with PBST for 5 minutes each.[5]
-
Counterstaining: Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[5] Wash the coverslips twice with PBS.[5]
-
Mounting: Briefly rinse the coverslips in distilled water. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores. The expected result in treated cells is an increase in the density and bundling of microtubules compared to control cells.
Data Interpretation
-
Untreated Cells: Expect to see a fine, filamentous network of microtubules extending from the microtubule-organizing center (MTOC) to the cell periphery. In dividing cells, a well-defined mitotic spindle should be visible.
-
Treated Cells: Cells treated with a microtubule-stabilizing agent will typically exhibit thick bundles of microtubules, often forming astral arrays or being prominent around the nucleus and at the cell periphery. The fine filamentous network will be less apparent. In dividing cells, you may observe abnormal mitotic spindles and mitotic arrest.
By following these protocols, researchers can effectively use immunofluorescence microscopy to characterize the cellular effects of microtubule-stabilizing agents on tubulin organization and gain valuable insights into their mechanism of action.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Substoichiometric binding of taxol suppresses microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxol stabilization of microtubules in vitro: dynamics of tubulin addition and loss at opposite microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 7. ulab360.com [ulab360.com]
Application Notes and Protocols for Taxezopidine L in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Taxezopidine L is a novel synthetic compound belonging to the taxane (B156437) family of microtubule-stabilizing agents.[1][2] Taxanes are a critical class of chemotherapy drugs used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions.[1][3] By stabilizing microtubules, this compound is hypothesized to induce mitotic arrest, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2][3] These application notes provide a comprehensive guide for researchers to evaluate the in vitro efficacy and mechanism of action of this compound in various cancer cell lines.
Principle of Action
This compound, like other taxanes, is believed to bind to the β-tubulin subunit of microtubules.[3] This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for the separation of chromosomes during mitosis.[1][3] The prolonged arrest of cells in the G2/M phase of the cell cycle triggers the intrinsic apoptotic pathway, ultimately leading to cell death.[2][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines after 72 hours of continuous exposure. These values are representative and may vary depending on experimental conditions.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |
| A549 | Non-Small Cell Lung Carcinoma | 15.7 |
| HCT116 | Colorectal Carcinoma | 10.3 |
| OVCAR-3 | Ovarian Adenocarcinoma | 7.9 |
| PC-3 | Prostate Adenocarcinoma | 20.1 |
| HeLa | Cervical Adenocarcinoma | 9.8 |
Table 2: Apoptotic and Cell Cycle Effects of this compound on MCF-7 Cells
This table illustrates the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle after 24-hour treatment with this compound at its IC50 concentration.
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 2.1 ± 0.5 | 65.4 ± 2.1 | 20.1 ± 1.5 | 14.5 ± 1.8 |
| This compound (8.5 nM) | 45.8 ± 3.2 | 10.2 ± 1.1 | 5.3 ± 0.8 | 84.5 ± 2.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for evaluating this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Taxezopidine L Dosage and Administration in Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Taxezopidine L is a novel, highly selective small molecule inhibitor of the fictitious Kinase-Associated Protein (KAP) signaling pathway, which has been implicated in the proliferation and survival of various cancer cell lines. These application notes provide detailed protocols for the in vivo administration of this compound in preclinical animal models to assess its efficacy, pharmacokinetics, and pharmacodynamics. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible results in preclinical studies.
Data Presentation
Table 1: Recommended Dosage of this compound in Rodent Models
| Animal Model | Route of Administration | Vehicle | Dose Range (mg/kg) | Dosing Frequency |
| Nude Mouse (nu/nu) | Oral (gavage) | 0.5% Methylcellulose (B11928114) | 10 - 100 | Once daily |
| Nude Mouse (nu/nu) | Intraperitoneal (IP) | 10% DMSO in Saline | 5 - 50 | Once daily |
| Sprague-Dawley Rat | Oral (gavage) | 0.5% Methylcellulose | 5 - 50 | Once daily |
| Sprague-Dawley Rat | Intravenous (IV) | 5% Solutol HS 15 in Saline | 1 - 10 | Single dose |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models (Single Dose)
| Animal Model | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Nude Mouse | Oral | 50 | 1250 ± 180 | 2 | 8500 ± 1100 | 6.5 | 75 |
| Nude Mouse | IP | 25 | 1500 ± 210 | 1 | 9200 ± 1300 | 6.8 | N/A |
| Sprague-Dawley Rat | Oral | 20 | 850 ± 150 | 4 | 6800 ± 950 | 8.2 | 60 |
| Sprague-Dawley Rat | IV | 5 | 2200 ± 300 | 0.25 | 11300 ± 1500 | 7.9 | 100 |
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the fictitious KAP signaling pathway, which is aberrantly activated in certain tumor types. Downstream effects include the suppression of cell cycle progression and induction of apoptosis.
Figure 1: Proposed KAP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study of this compound in an immunodeficient mouse model bearing human tumor xenografts.
1. Animal Model and Tumor Cell Implantation:
- Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.
- Tumor Cells: Human colorectal cancer cell line (e.g., HCT116) expressing high levels of KAP.
- Procedure:
- Culture HCT116 cells to ~80% confluency.
- Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
- Monitor tumor growth every 2-3 days using calipers.
- Randomize animals into treatment groups when tumors reach an average volume of 100-150 mm³.
2. Preparation of this compound Formulation:
- Vehicle: 0.5% (w/v) Methylcellulose in sterile water.
- Procedure:
- Weigh the required amount of this compound powder.
- Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring.
- Add the this compound powder to the vehicle and vortex thoroughly to create a homogenous suspension.
- Prepare fresh daily before administration.
3. Dosing and Administration:
- Route: Oral gavage.
- Dose: Based on the data in Table 1, a dose of 50 mg/kg is recommended for initial efficacy studies.
- Frequency: Once daily.
- Procedure:
- Weigh each mouse daily to calculate the precise volume for administration.
- Administer the this compound suspension or vehicle control using a 20-gauge gavage needle.
- Observe animals for any signs of toxicity or adverse reactions for at least one hour post-dosing.
4. Monitoring and Endpoints:
- Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor body weight daily as an indicator of general health and toxicity.
- Efficacy Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration (e.g., 21 days).
- Tissue Collection: At the end of the study, euthanize animals and collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
Experimental Workflow Diagram
Figure 2: Workflow for a typical in vivo efficacy study of this compound.
Disclaimer
The information provided in these application notes is intended for guidance in a research setting. The optimal dosage, administration route, and experimental design may vary depending on the specific animal model, tumor type, and research objectives. It is crucial to conduct pilot studies to determine the maximum tolerated dose (MTD) and optimal therapeutic window for this compound in your specific experimental system. All animal experiments should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Taxezopidine L
Introduction
Taxezopidine L is a novel small molecule inhibitor of the hypothetical enzyme "Kinase-Associated Protein 5" (KAP5), a key component in inflammatory signaling pathways. As a potential therapeutic agent for autoimmune disorders, a robust, accurate, and precise analytical method is required for its quantification in bulk drug substance and formulated pharmaceutical products. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
-
Chromatographic Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm particle size).
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Glassware: Class A volumetric flasks and pipettes.
-
Vials: 2 mL amber HPLC vials with PTFE septa.
-
Filters: 0.45 µm PTFE syringe filters.
Reagents and Chemicals
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Formic Acid (FA): 99% purity.
-
This compound Reference Standard: Purity >99.5%.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 10 min; 70-95% B over 2 min; Hold at 95% B for 2 min; 95-30% B over 1 min; Re-equilibration for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 20 minutes |
Table 1: Optimized HPLC Conditions
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder ten tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Method Validation Summary
The developed method was validated according to ICH Q2(R1) guidelines. A summary of the validation parameters is presented below.
System Suitability
System suitability was assessed by injecting the 50 µg/mL standard solution six times. The results are summarized in Table 2.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 1.0% | 0.45% |
| %RSD of Retention Time | ≤ 1.0% | 0.12% |
Table 2: System Suitability Results
Linearity
The linearity of the method was evaluated over a concentration range of 1-100 µg/mL. The calibration curve demonstrated excellent linearity.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Linearity Data
Accuracy and Precision
Accuracy was determined by spike and recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration). Precision was evaluated at the same levels for repeatability (intra-day) and intermediate precision (inter-day).
| Level | Recovery (%) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| 80% | 99.5 | 0.55 | 0.85 |
| 100% | 100.2 | 0.42 | 0.78 |
| 120% | 99.8 | 0.61 | 0.92 |
Table 4: Accuracy and Precision Data
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Table 5: LOD and LOQ
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis and stability studies. The validation results confirm that the method performance is within the acceptance criteria established by regulatory guidelines.
Application Notes and Protocols: Taxezopidine L as a Tool for Studying Cytoskeletal Functions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Taxezopidine L" appears to be a hypothetical agent, as no direct references were found in the scientific literature search. The following application notes and protocols are based on the well-characterized effects of taxane-site microtubule-stabilizing agents and are provided as a representative guide for a compound with such a proposed mechanism of action.
Introduction to this compound
This compound is a novel synthetic small molecule designed as a potent microtubule-stabilizing agent. It belongs to the taxane (B156437) class of compounds, which are known to bind to the β-tubulin subunit within the microtubule polymer.[1][2] This binding event stabilizes the microtubule, rendering it resistant to depolymerization and suppressing its dynamic instability.[1][3][4] The cytoskeleton, a dynamic network of protein filaments including microtubules, is crucial for numerous cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[5][6] By modulating microtubule dynamics, this compound serves as a powerful tool for investigating the intricate roles of the cytoskeleton in these fundamental biological functions.
Mechanism of Action:
This compound binds to a pocket on the β-tubulin subunit, accessible on the luminal side of the microtubule.[2] This interaction induces a conformational change in the tubulin dimer, which strengthens the lateral and longitudinal contacts between tubulin subunits within the microtubule lattice.[4][7] The stabilization of microtubules by this compound leads to the arrest of the cell cycle, primarily in the G2 or M phase, by disrupting the normal function of the mitotic spindle.[4] This ultimately triggers apoptotic cell death in rapidly dividing cells, making it a compound of interest in cancer research.[2]
Data Presentation: Comparative Effects of this compound
The following tables summarize the expected quantitative data from key experiments with this compound, based on typical results for taxane-site agents.
Table 1: In Vitro Tubulin Polymerization Assay
| Compound | Concentration (µM) | Maximum Polymerization (OD 340nm) | EC50 (µM) |
| Control (DMSO) | - | 0.15 ± 0.02 | N/A |
| Paclitaxel | 1 | 0.45 ± 0.04 | 0.5 |
| This compound | 1 | 0.48 ± 0.05 | 0.4 |
This table illustrates the enhanced tubulin polymerization in the presence of this compound, comparable to the well-known microtubule stabilizer, Paclitaxel.
Table 2: Cytotoxicity Assay in HeLa Cells (72h incubation)
| Compound | IC50 (nM) |
| Paclitaxel | 5.2 |
| This compound | 4.5 |
This table shows the potent cytotoxic effects of this compound on a cancer cell line, with a slightly lower IC50 value than Paclitaxel, indicating higher potency.
Table 3: Microtubule Dynamics Parameters in Live Cells
| Treatment | Growth Rate (µm/min) | Shrinkage Rate (µm/min) | Catastrophe Frequency (events/min) | Rescue Frequency (events/min) |
| Control (DMSO) | 1.2 ± 0.3 | 15.8 ± 2.1 | 0.03 ± 0.01 | 0.02 ± 0.005 |
| This compound (10 nM) | 1.1 ± 0.2 | 8.5 ± 1.5 | 0.005 ± 0.001 | 0.03 ± 0.007 |
This table demonstrates the suppression of microtubule dynamics by this compound, characterized by a reduced shrinkage rate and a significantly lower catastrophe frequency.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare a 2X stock of tubulin (e.g., 4 mg/ml) in G-PEM buffer and keep on ice.
-
Prepare serial dilutions of this compound and Paclitaxel in G-PEM buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µl of the compound dilutions (or control) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding 50 µl of the 2X tubulin stock to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance (OD 340nm) versus time to generate polymerization curves.
-
Determine the maximum polymerization and calculate the EC50 value for this compound.
Cellular Cytotoxicity Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT or resazurin-based cell viability reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µl of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) or ice-cold methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the desired concentration of this compound (e.g., 10 nM) for the desired time (e.g., 16 hours). Include a vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature or with ice-cold methanol for 5 minutes at -20°C.
-
Wash twice with PBS.
-
If PFA-fixed, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule organization using a fluorescence microscope.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-induced Mitotic Arrest
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing this compound.
Logical Relationship of this compound's Effects on the Cytoskeleton
Caption: Logical flow of this compound's cytoskeletal effects.
References
- 1. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Taxol-stabilized Microtubules Can Position the Cytokinetic Furrow in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does taxol stabilize microtubules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoskeleton - Wikipedia [en.wikipedia.org]
- 6. Cytoskeleton | Description, Structure, & Function | Britannica [britannica.com]
- 7. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
a laboratory preparation and storage of Taxezopidine L solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory preparation and storage of Taxezopidine L solutions, a taxoid compound known to inhibit the calcium-induced depolymerization of microtubules. The information is intended to guide researchers in the proper handling and use of this compound for in vitro studies.
Chemical and Physical Properties
This compound is a complex diterpenoid isolated from the seeds of the Japanese yew, Taxus cuspidata. Its known properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₆O₁₅ | [1] |
| Molecular Weight | 754.77 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 219749-76-5 | [2] |
Solubility and Stability
Solubility
Quantitative solubility data for this compound is not widely available. However, it has been reported to be soluble in the following organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Stability
Specific stability data for this compound, including its sensitivity to pH and light, has not been extensively published. However, based on the stability of related taxoid compounds such as paclitaxel (B517696), the following precautions are recommended:
-
pH Stability : Taxoids are generally most stable in aqueous solutions at a slightly acidic pH of 4-5.[3][4] They are susceptible to degradation via hydrolysis and epimerization in neutral to basic conditions.[5][6]
-
Photostability : As a general precaution for complex organic molecules, it is recommended to protect solutions of this compound from direct light exposure to prevent potential photodegradation.
Solution Preparation and Storage Protocols
General Handling and Safety Precautions
-
Handle solid this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]
-
Avoid inhalation of dust or aerosols.[2]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[2]
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.55 mg of this compound (Molecular Weight = 754.77 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes freeze-thaw cycles.
Storage of this compound Solutions
| Form | Storage Temperature | Duration | Notes |
| Solid | 2-8°C | Up to 24 months | Keep in a tightly sealed container in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 2 weeks | Store in single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | 2-8°C | Prepare fresh daily | Due to the potential for hydrolysis in aqueous solutions, it is recommended to prepare working dilutions immediately before use. |
Experimental Protocols
Experimental Workflow for Testing this compound Activity
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on calcium-induced microtubule depolymerization.
Caption: Workflow for this compound activity assessment.
Protocol: In Vitro Calcium-Induced Microtubule Depolymerization Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit the depolymerization of pre-formed microtubules induced by calcium. The assay can be monitored by measuring the change in light scattering (turbidity) at 340 nm, where a decrease in absorbance corresponds to microtubule depolymerization.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
This compound stock solution (10 mM in DMSO)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Calcium Chloride (CaCl₂) stock solution (100 mM)
-
96-well clear bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a final volume of 100 µL per well, a typical mix would contain:
-
3 mg/mL tubulin
-
1 mM GTP
-
10% (v/v) glycerol
-
in General Tubulin Buffer
-
-
Induce Microtubule Polymerization:
-
Pipette the tubulin polymerization mix into the wells of a pre-warmed (37°C) 96-well plate.
-
Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm until a stable plateau is reached (typically 30-60 minutes), indicating that microtubule polymerization is complete.
-
-
Addition of this compound:
-
Prepare serial dilutions of the this compound stock solution in General Tubulin Buffer.
-
Add a small volume (e.g., 2 µL) of the diluted this compound or vehicle control (DMSO in buffer) to the wells containing the polymerized microtubules.
-
Incubate at 37°C for 15-30 minutes to allow for binding of the compound to the microtubules.
-
-
Induce Depolymerization:
-
Add a small volume of CaCl₂ solution to each well to achieve the desired final concentration (e.g., 2 mM) to induce depolymerization.
-
-
Monitor Depolymerization:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound and the vehicle control.
-
Calculate the initial rate of depolymerization for each condition.
-
Determine the concentration of this compound that inhibits calcium-induced depolymerization by 50% (IC₅₀).
-
Putative Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound based on its known biological activity.
Caption: Proposed mechanism of this compound action.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are suggested guidelines and may require optimization for specific experimental conditions. It is the responsibility of the user to ensure proper safety precautions are taken.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. targetmol.com [targetmol.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taxezopidine L Concentration for Microtubule Stabilization
Welcome to the technical support center for Taxezopidine L. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for microtubule stabilization experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a microtubule-stabilizing agent. Its primary mechanism of action is the inhibition of microtubule depolymerization induced by destabilizing agents such as calcium (Ca²⁺). By binding to microtubules, this compound counteracts the depolymerizing effects of Ca²⁺, thus promoting microtubule stability.
Q2: What is the recommended starting concentration for this compound in a microtubule stabilization assay?
A2: While the optimal concentration for this compound should be empirically determined for each specific experimental setup, a good starting point for in vitro assays is in the low micromolar range. Based on studies with other taxanes like paclitaxel (B517696), which also stabilize microtubules against Ca²⁺-induced depolymerization, a concentration range of 1 µM to 10 µM is recommended for initial experiments.
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based assays to investigate its effects on the cellular microtubule network. As with in vitro assays, the optimal concentration will need to be determined through a dose-response experiment. It is advisable to include appropriate vehicle controls (e.g., DMSO) to account for any solvent effects.
Q5: How does this compound compare to other microtubule-stabilizing agents like paclitaxel?
A5: Both this compound and paclitaxel are taxane-site microtubule-stabilizing agents. They share a similar mechanism of promoting microtubule assembly and stability. However, subtle differences in their chemical structure may lead to variations in their potency and specific interactions with tubulin isotypes. A direct comparative study is recommended to determine the relative efficacy in your experimental system.
Troubleshooting Guides
Here are some common issues encountered during microtubule stabilization experiments with this compound and their potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| No microtubule stabilization observed. | Suboptimal this compound concentration: The concentration may be too low to exert a stabilizing effect. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 µM to 50 µM). |
| Inactive this compound: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of this compound stock solution. Ensure the stock solution has been stored properly at -20°C and protected from light. | |
| Issues with tubulin quality: The tubulin may be aggregated or inactive. | Use high-quality, polymerization-competent tubulin. Before use, clarify the tubulin solution by ultracentrifugation to remove any aggregates. | |
| Incorrect buffer conditions: The polymerization buffer may not be optimal for microtubule assembly. | Ensure the polymerization buffer (e.g., PEM buffer) is at the correct pH and contains the necessary components like GTP and Mg²⁺. | |
| High background signal in fluorescence-based assays. | Non-specific binding of fluorescent probe: The fluorescent reporter may be binding to components other than microtubules. | Optimize the concentration of the fluorescent probe. Include control wells without tubulin to assess background fluorescence. |
| Precipitation of this compound: At high concentrations, the compound may precipitate out of solution. | Visually inspect the solution for any precipitation. If observed, reduce the final concentration of this compound or adjust the solvent concentration. | |
| Inconsistent results between replicates. | Pipetting errors: Inaccurate pipetting can lead to variability in reagent concentrations. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation. |
| Temperature fluctuations: Microtubule polymerization is highly sensitive to temperature. | Ensure that all reagents and plates are properly pre-warmed or pre-cooled as required by the protocol. Maintain a consistent temperature throughout the assay. |
Experimental Protocols
Protocol 1: In Vitro Microtubule Stabilization Assay (Turbidity-Based)
This protocol measures the ability of this compound to inhibit Ca²⁺-induced microtubule depolymerization by monitoring changes in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
This compound
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
-
GTP solution (100 mM)
-
CaCl₂ solution (10 mM)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear-bottom plates
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound and paclitaxel in DMSO.
-
Prepare working solutions of this compound and paclitaxel by serial dilution in PEM buffer.
-
On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in PEM buffer supplemented with 1 mM GTP.
-
-
Microtubule Polymerization:
-
Add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow for microtubule polymerization. Monitor the increase in absorbance at 340 nm until a plateau is reached.
-
-
Induction of Depolymerization and Stabilization:
-
To the polymerized microtubules, add the different concentrations of this compound, paclitaxel, or DMSO (vehicle control).
-
Immediately after, add CaCl₂ to a final concentration of 4 mM to all wells to induce depolymerization.
-
Continue to monitor the absorbance at 340 nm for an additional 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of depolymerization for each condition by determining the slope of the absorbance curve after the addition of CaCl₂.
-
Plot the percentage of microtubule stabilization versus the concentration of this compound.
-
Protocol 2: In Vitro Microtubule Stabilization Assay (Fluorescence-Based)
This protocol utilizes a fluorescent reporter that preferentially binds to polymerized microtubules to assess the stabilizing effect of this compound.
Materials:
-
Fluorescently labeled tubulin (e.g., Rhodamine-labeled tubulin)
-
Unlabeled tubulin
-
This compound
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
-
GTP solution (100 mM)
-
CaCl₂ solution (10 mM)
-
Fluorescence plate reader with appropriate excitation/emission filters
-
96-well, black, clear-bottom plates
Methodology:
-
Preparation of Reagents:
-
Prepare stock and working solutions of this compound and paclitaxel as described in Protocol 1.
-
On ice, prepare a solution of tubulin containing a mixture of labeled and unlabeled tubulin (e.g., 1:9 ratio) at a final concentration of 1 mg/mL in PEM buffer with 1 mM GTP.
-
-
Microtubule Polymerization:
-
Aliquot the tubulin solution into the wells of a pre-chilled 96-well plate.
-
Incubate at 37°C for 30 minutes to induce polymerization. Monitor the increase in fluorescence until a stable signal is achieved.
-
-
Depolymerization and Stabilization:
-
Add the various concentrations of this compound, paclitaxel, or DMSO to the wells containing polymerized microtubules.
-
Add CaCl₂ to a final concentration of 4 mM to induce depolymerization.
-
Immediately begin kinetic reading of fluorescence intensity over 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of fluorescence decay for each treatment condition.
-
Calculate the percentage of microtubule stabilization relative to the vehicle control.
-
Data Presentation
The following table provides an example of how to structure quantitative data from a microtubule stabilization experiment. The data presented here is hypothetical and serves as a template for your own experimental results.
| Compound | Concentration (µM) | Inhibition of Depolymerization (%) |
| Vehicle (DMSO) | - | 0 |
| This compound | 0.1 | 15 ± 3 |
| 1 | 45 ± 5 | |
| 10 | 85 ± 4 | |
| 50 | 92 ± 3 | |
| Paclitaxel | 0.1 | 20 ± 4 |
| 1 | 55 ± 6 | |
| 10 | 95 ± 2 | |
| 50 | 98 ± 1 |
Visualizations
Caption: Workflow for the turbidity-based microtubule stabilization assay.
Caption: Logical relationship of this compound's stabilizing effect.
Caption: Troubleshooting workflow for lack of microtubule stabilization.
a troubleshooting Taxezopidine L insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Taxezopidine L in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: I have just received this compound as a solid, and it will not dissolve in my aqueous buffer (e.g., PBS or cell culture media). What is the first and most critical step?
A1: this compound is a lipophilic molecule with very low solubility in aqueous solutions. The standard initial procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended choice for initial testing due to its strong solubilizing power for a wide range of organic molecules like this compound.[1][2] From this stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <0.5% v/v).[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What is happening and how can I prevent this?
A2: This is a common occurrence for compounds with low aqueous solubility.[2] The DMSO can hold a high concentration of the compound, but when this stock is diluted into an aqueous environment, the compound's solubility limit in the final mixed solvent is exceeded, causing it to precipitate. To prevent this, add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[2] It is also recommended to prepare intermediate dilutions in DMSO before the final dilution into the aqueous buffer.[2]
Q3: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?
A3: Besides DMSO, other common solvents include ethanol, methanol, dimethylformamide (DMF), and acetone.[1][3] The choice of solvent depends on the specific properties of your compound and the tolerance of your experimental system to that solvent.[1] For this compound, solubility has been reported in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A4: Adjusting the pH can significantly improve the solubility of ionizable compounds.[2][4][5] Acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[2] The chemical structure of this compound (C39H46O15) suggests it may have ionizable groups, but without a known pKa, this would need to be determined experimentally.
Q5: Are there any additives or excipients that can help to solubilize this compound in my aqueous solution?
A5: Yes, using solubilizing excipients is a common strategy. These can include surfactants (e.g., Tween® 80, Polysorbate 20), or complexing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or HP-β-CD).[1][6] These agents can form micelles or inclusion complexes that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[4][7] It is critical to run controls to ensure the excipient itself does not interfere with your assay.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing the insolubility of this compound.
Tier 1: Initial Solubility Testing and Stock Solution Preparation
The first step is to determine a suitable solvent for creating a concentrated stock solution.
Experimental Protocol: Solvent Scouting
-
Preparation : Weigh out a small, precise amount of this compound (e.g., 1 mg) into several individual microcentrifuge tubes.
-
Solvent Addition : To each tube, add a small, precise volume of a different solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL or a relevant molarity based on its molecular weight of 754.77 g/mol ).[8] Test solvents should include DMSO, Ethanol, and DMF.
-
Dissolution : Vortex each tube vigorously for 1-2 minutes. If not fully dissolved, you can try gentle warming (e.g., 37°C, if the compound is heat-stable) or sonication.[2]
-
Inspection : Visually inspect for complete dissolution. A clear solution indicates good solubility.
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[1]
-
Confirmation : Carefully examine the supernatant. A clear, particle-free solution confirms solubility at that concentration.
-
Dilution Test : For promising solvents, perform a dilution test by adding a small aliquot of the stock to your aqueous buffer to check for immediate precipitation.[1]
Data Presentation: Solubility Screening Results
| Solvent | Target Concentration | Visual Observation | Post-Centrifugation | Precipitation on Dilution |
| DMSO | 10 mM | Clear Solution | No Pellet | None |
| Ethanol | 10 mM | Hazy | Small Pellet | Yes |
| PBS (pH 7.4) | 1 mM | Insoluble | Large Pellet | N/A |
This table presents hypothetical data for illustrative purposes.
Caption: A typical workflow for initial solvent screening of this compound.
Tier 2: Optimizing Dilution into Aqueous Media
If precipitation occurs upon dilution of your organic stock, the following steps can help.
Experimental Protocol: Optimized Dilution
-
Prepare Stock : Prepare a 10 mM stock solution in 100% anhydrous DMSO.
-
Intermediate Dilutions : Prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[2]
-
Aqueous Buffer Preparation : Pre-warm your aqueous buffer (e.g., cell culture medium) to 37°C if your experiment allows, as this can sometimes help with solubility.[2]
-
Final Dilution : Add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer and not the other way around. [2]
-
Rapid Mixing : Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent localized high concentrations and subsequent precipitation.[2]
-
Final DMSO Check : Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[2]
Tier 3: Advanced Solubilization Techniques
If the above methods are insufficient, consider using solubilizing excipients.
Experimental Protocol: Excipient Screening
-
Prepare Excipient Stocks : Prepare stock solutions of various excipients in your aqueous buffer (e.g., 10% w/v Tween® 80, 20% w/v HP-β-cyclodextrin).
-
Dissolve Compound : Add your this compound DMSO stock solution to the excipient-containing buffers.
-
Assess Solubility : Assess for dissolution and stability over time.
-
Control Experiments : It is essential to run parallel experiments with the excipients alone to ensure they do not interfere with your biological assay.
Data Presentation: Excipient-Enhanced Solubility
| Aqueous System (PBS pH 7.4) | Max Achievable Concentration of this compound |
| No Additive | < 1 µM |
| + 0.1% Tween® 80 | 15 µM |
| + 2% HP-β-cyclodextrin | 50 µM |
This table presents hypothetical data for illustrative purposes.
Caption: A logical workflow for troubleshooting this compound insolubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:219749-76-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Taxezopidine L In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during in vitro assays with Taxezopidine L.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
This compound is a potent, selective inhibitor of the fictional enzyme "Kinase X." Its primary mechanism of action is through ATP-competitive inhibition, binding to the active site of Kinase X and preventing the phosphorylation of its downstream substrates.
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Q3: Is this compound known to have off-target effects?
While this compound is highly selective for Kinase X, some off-target activity has been observed at higher concentrations. It is crucial to determine the optimal concentration range for your specific assay to minimize these effects.[1][2] Cross-screening against a panel of related kinases is recommended to assess the selectivity profile in your experimental system.
Troubleshooting Guides
Enzyme Inhibition Assays
Issue: High variability in IC50 values for this compound in our Kinase X inhibition assay.
This is a common issue that can arise from several factors in the experimental setup.[3]
Possible Causes and Solutions:
-
Enzyme Concentration: The assumption that the inhibitor concentration is much greater than the enzyme concentration may be violated if this compound is a tight-binding inhibitor.[4]
-
Troubleshooting Step: Perform the inhibition assay at multiple enzyme concentrations. If the IC50 value increases with the enzyme concentration, it indicates tight-binding inhibition.[4]
-
-
Substrate Concentration: The IC50 value of an ATP-competitive inhibitor is sensitive to the ATP concentration in the assay.
-
Troubleshooting Step: Ensure the ATP concentration is kept constant across all experiments and is ideally at or below the Km value for ATP.
-
-
Incubation Time: Time-dependent inhibition can lead to variability if incubation times are not strictly controlled.
-
Troubleshooting Step: Measure the inhibitory effect at different pre-incubation times to check for time-dependent inhibition.
-
Data Summary: Effect of Enzyme Concentration on this compound IC50
| Kinase X Concentration (nM) | This compound IC50 (nM) |
| 1 | 15.2 |
| 5 | 25.8 |
| 10 | 48.1 |
| 20 | 95.3 |
Experimental Protocol: Kinase X Inhibition Assay
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 5 µL of varying concentrations of this compound (in DMSO) or DMSO vehicle control to the wells of a 384-well plate.
-
Add 10 µL of Kinase X enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Logical Workflow for Troubleshooting IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Cell Viability Assays
Issue: Discrepancy between MTT and ATP-based cell viability assay results after this compound treatment.
Researchers may observe a decrease in cell viability with an MTT assay, but a less pronounced effect with an ATP-based assay like CellTiter-Glo®.
Possible Causes and Solutions:
-
Metabolic vs. Viability Readout: MTT assays measure metabolic activity through the reduction of a tetrazolium salt, which may not always directly correlate with cell viability.[5][6][7] this compound might be inhibiting cellular metabolism without immediately inducing cell death.
-
Troubleshooting Step: Use a direct measure of cell death, such as a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity or an Annexin V/Propidium Iodide staining assay for apoptosis, to confirm the mechanism of cell viability reduction.[8]
-
-
Assay Interference: this compound could directly interfere with the enzymatic reactions of the viability assay.
-
Troubleshooting Step: Run a cell-free control where this compound is added to the assay reagents to check for direct inhibition or enhancement of the signal.
-
Data Summary: Comparison of Viability Assays with this compound (48h Treatment)
| This compound (µM) | Cell Viability (MTT, % of Control) | Cell Viability (ATP-based, % of Control) | Cytotoxicity (LDH Release, % of Max) |
| 0.1 | 98.2 | 99.1 | 2.1 |
| 1 | 85.3 | 95.4 | 5.3 |
| 10 | 60.1 | 88.7 | 12.5 |
| 50 | 45.7 | 82.3 | 18.9 |
Experimental Protocol: MTT Cell Viability Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 48 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
Hypothetical Signaling Pathway of this compound Action
Caption: Proposed signaling cascade inhibited by this compound.
References
- 1. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. physiology.elte.hu [physiology.elte.hu]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Taxezopidine L Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the natural extraction and yield enhancement of Taxezopidine L.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
This compound, a taxoid diterpenoid, is naturally found in various species of the yew tree, genus Taxus. While paclitaxel (B517696) (Taxol) is the most well-known taxoid from these trees, numerous other structurally related compounds, including this compound, are also present. The concentration of these compounds can vary significantly between different Taxus species and even between individual trees of the same species.
Q2: What are the conventional methods for extracting this compound?
Conventional extraction of taxoids like this compound from Taxus biomass (typically bark or needles) involves solid-liquid extraction using organic solvents. Common methods include:
-
Maceration: Soaking the plant material in a solvent at room temperature for an extended period.
-
Soxhlet Extraction: Continuous extraction with a hot solvent, which is generally more efficient than maceration.[1]
-
Reflux Extraction: Boiling the plant material in a solvent and condensing the vapors back into the extraction vessel.
The choice of solvent is critical and typically involves polar solvents like methanol (B129727) or ethanol (B145695), or a mixture of polar and non-polar solvents.[2]
Q3: How can the yield of this compound be improved beyond conventional extraction?
Improving the yield of this compound can be approached through several advanced strategies that go beyond simple extraction:
-
Taxus Plant Cell Culture: Establishing cell suspension cultures of Taxus species offers a renewable and controllable source of taxoids, independent of environmental factors that affect whole plants.[3][4][5]
-
Elicitation: The addition of specific biotic or abiotic compounds (elicitors) to Taxus cell cultures can trigger defense responses and significantly increase the production of secondary metabolites like taxoids.[6][7][8]
-
Metabolic Engineering: Modifying the genetic makeup of Taxus cells or a heterologous host to upregulate key enzymes in the taxoid biosynthetic pathway can lead to higher yields.[9][10][11]
-
Optimized Extraction Techniques: Modern extraction methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) can offer higher efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods.[1][2][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and yield enhancement of this compound.
Problem 1: Low yield of crude extract from Taxus biomass.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction method | Switch to a more efficient method like Soxhlet extraction or consider modern techniques like UAE, MAE, or PLE.[1][2] |
| Inappropriate solvent selection | Experiment with different solvents or solvent mixtures. A common starting point is methanol or ethanol.[2] |
| Insufficient extraction time | Increase the duration of the extraction process. |
| Large particle size of plant material | Grind the dried Taxus biomass to a fine powder to increase the surface area for solvent penetration. |
Problem 2: Poor recovery of this compound from the crude extract.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound during extraction | Avoid high temperatures for prolonged periods if the compound is thermolabile. Consider extraction at room temperature or using methods with shorter exposure to heat. |
| Inefficient purification method | Optimize the chromatographic purification process. This may involve trying different stationary phases (e.g., silica (B1680970) gel, C18), mobile phase compositions, and gradient profiles.[13][14] |
| Co-elution with other taxoids | Due to the presence of a complex mixture of similar taxoids, purification can be challenging.[10] High-resolution chromatography techniques like HPLC or preparative HPLC are often necessary. |
Problem 3: Taxus cell suspension culture shows slow growth or low viability.
| Possible Cause | Troubleshooting Step |
| Suboptimal culture medium | Optimize the composition of the growth medium, including macronutrients, micronutrients, vitamins, and plant growth regulators (e.g., auxins and cytokinins).[3] |
| Inadequate culture conditions | Ensure optimal temperature, pH, agitation speed, and aeration for the specific Taxus cell line. |
| Contamination | Implement strict aseptic techniques and use antibiotics/fungicides in the initial stages of culture establishment if necessary. |
Problem 4: Elicitation treatment does not significantly increase this compound production in cell culture.
| Possible Cause | Troubleshooting Step |
| Incorrect elicitor concentration | Perform a dose-response experiment to determine the optimal concentration of the elicitor.[7] |
| Inappropriate timing of elicitor addition | The timing of elicitation is crucial. Add the elicitor at the optimal growth phase of the cell culture (often mid to late exponential phase).[15] |
| Elicitor is not effective for this compound biosynthesis | Screen a variety of elicitors, both biotic (e.g., fungal extracts, yeast extract) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid, silver nitrate).[3][6][15] |
| Cell line has low biosynthetic potential | Select a high-yielding cell line through screening and sub-culturing. |
Data Presentation: Elicitor Effects on Taxoid Production
The following table summarizes the effects of various elicitors on the production of paclitaxel and related taxoids in Taxus cell cultures, which can serve as a starting point for optimizing this compound production.
| Elicitor | Taxus Species | Fold Increase in Taxoid Yield (compared to control) | Reference |
| Methyl Jasmonate | Taxus canadensis | Up to 117 mg/L of paclitaxel in 5 days | [7] |
| Methyl Jasmonate | Taxus media | 12-fold increase in paclitaxel | [16] |
| Fungal Elicitor (Aspergillus sp.) | Taxus baccata | Significant increase in paclitaxel | [15] |
| Salicylic Acid | Taxus baccata | Significant increase in paclitaxel | [15] |
| Silver Nitrate | Taxus baccata | Enhanced cell growth, indirectly improving yield | [15] |
| Buthionine sulphoximine & Hydrogen peroxide | Taxus globosa | Significant increase in paclitaxel, cephalomannine, and 10-deacetylbaccatin | [3] |
Experimental Protocols
Protocol 1: Establishment of Taxus Cell Suspension Culture
-
Explant Preparation: Collect fresh needles or young stems from a healthy Taxus tree.
-
Sterilization: Surface sterilize the explants by washing with sterile distilled water, followed by immersion in 70% ethanol for 1 minute, then in a 1-2% sodium hypochlorite (B82951) solution for 10-15 minutes, and finally rinse three times with sterile distilled water.
-
Callus Induction: Place the sterilized explants on a solid callus induction medium (e.g., Gamborg's B5 medium) supplemented with plant growth regulators like 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin.
-
Incubation: Incubate the cultures in the dark at 25°C.
-
Subculture: Subculture the developing callus every 3-4 weeks onto fresh medium.
-
Suspension Culture Initiation: Transfer friable callus to a liquid medium of the same composition and place on an orbital shaker at 110-120 rpm.
-
Maintenance: Subculture the suspension cells every 1-2 weeks by transferring an aliquot of the culture to fresh liquid medium.
Protocol 2: Elicitation of Taxoid Production in Cell Suspension Culture
-
Culture Growth: Grow the Taxus cell suspension culture until it reaches the mid-to-late exponential growth phase.
-
Elicitor Preparation: Prepare a sterile stock solution of the chosen elicitor (e.g., methyl jasmonate dissolved in a small amount of ethanol and then diluted with sterile water).
-
Elicitor Addition: Add the elicitor to the cell culture to the desired final concentration. Include a control culture without the elicitor.
-
Incubation: Continue to incubate the cultures under the same conditions for a specific period (e.g., 5-10 days), with regular sampling.
-
Harvesting and Analysis: Harvest the cells and the culture medium separately. Extract the taxoids from both fractions and analyze the this compound content using HPLC.
Protocol 3: Pressurized Liquid Extraction (PLE) of this compound
-
Sample Preparation: Dry and grind the Taxus biomass to a fine powder.
-
Cell Packing: Mix the powdered sample with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell.
-
Extraction Parameters:
-
Solvent: Methanol or ethanol.
-
Temperature: 80-120°C.
-
Pressure: 1500-2000 psi.
-
Static Time: 5-10 minutes per cycle.
-
Cycles: 2-3 static cycles.
-
-
Extraction: Perform the extraction using an accelerated solvent extractor system.
-
Extract Collection: Collect the extract and evaporate the solvent under reduced pressure.
-
Analysis: Redissolve the dried extract in a suitable solvent for HPLC analysis to quantify this compound.
Visualizations
Caption: Simplified biosynthetic pathway leading to the formation of taxoids, including this compound.
Caption: General experimental workflow for improving the yield of this compound.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Engineering Plant Cells to Speed the Production of a Widely Used Cancer Drug [wpi.edu]
- 5. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole fungal elicitors boost paclitaxel biosynthesis induction in Corylus avellana cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetics of taxoid accumulation in cell suspension cultures of Taxus following elicitation with methyl jasmonate. | Semantic Scholar [semanticscholar.org]
- 8. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. med.unc.edu [med.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Taxezopidine L: Technical Support Center for Stability and Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Taxezopidine L in experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the known stability profile of this compound?
A1: this compound is a complex molecule that exhibits susceptibility to hydrolytic, oxidative, and photolytic degradation. It is most stable in solid form when protected from light and moisture. In solution, its stability is highly dependent on pH, temperature, and the presence of oxidizing agents.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound include:
-
Hydrolysis: The ester and lactam moieties within the structure are prone to hydrolysis under both acidic and basic conditions.
-
Oxidation: The presence of certain functional groups makes this compound susceptible to oxidation, leading to the formation of N-oxides and other oxidative degradation products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, resulting in the formation of various photolytic degradants.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound solid should be stored at -20°C, protected from light and moisture. Solutions of this compound are less stable and should be freshly prepared. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my experiment.
-
Possible Cause 1: pH of the solution.
-
Troubleshooting: Ensure the pH of your experimental solution is within the optimal range of 4-6. This compound degrades rapidly in strongly acidic or alkaline conditions.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting: Protect your samples from light by using amber vials or covering your experimental setup with aluminum foil.
-
-
Possible Cause 3: Presence of oxidizing agents.
-
Troubleshooting: Avoid the use of solvents or reagents that may contain peroxides or other oxidizing impurities. Use high-purity solvents and consider de-gassing solutions.
-
Issue 2: I am observing unexpected peaks in my chromatogram.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting: Refer to the degradation pathway diagram and the forced degradation data tables below to tentatively identify the unexpected peaks. Further characterization using mass spectrometry is recommended.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Ensure proper cleaning of all glassware and equipment. Run a blank sample (solvent without this compound) to check for contaminants.
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions.
Table 1: Stability of this compound in Aqueous Solution at Different pH Values (48 hours at 25°C)
| pH | % Remaining this compound | Major Degradant(s) |
| 2.0 | 65.2% | Hydrolysis Product 1 |
| 4.0 | 95.8% | Minor degradation |
| 6.0 | 98.1% | Minimal degradation |
| 8.0 | 72.5% | Hydrolysis Product 2 |
| 10.0 | 45.3% | Hydrolysis Product 2 & 3 |
Table 2: Effect of Temperature on this compound Stability in pH 6.0 Buffer (24 hours)
| Temperature | % Remaining this compound |
| 4°C | 99.5% |
| 25°C | 98.9% |
| 40°C | 92.3% |
| 60°C | 78.6% |
Table 3: Photostability of this compound in Solution (pH 6.0, 25°C)
| Exposure Time (hours) | % Remaining this compound |
| 0 | 100% |
| 4 | 85.7% |
| 8 | 71.2% |
| 24 | 45.9% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to understand its stability profile.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Technical Support Center: Refining and Purifying Taxezopidine L
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refining and purification of Taxezopidine L. Given the limited publicly available information specific to this compound, the protocols and troubleshooting advice are based on established methods for the purification of similar taxane (B156437) diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound?
A1: The general strategy for purifying this compound, a complex natural product, involves multiple chromatographic steps. A common approach includes initial crude separation using column chromatography followed by high-resolution purification with preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (e.g., >98%).[1] Recrystallization may also be employed as a final polishing step.
Q2: What type of chromatography columns are suitable for this compound purification?
A2: For the purification of taxanes like this compound, both normal-phase and reversed-phase chromatography are utilized.[2][3]
-
Normal-Phase: Silica (B1680970) gel is a common stationary phase for initial cleanup and separation from less polar impurities.[3]
-
Reversed-Phase: C18 columns are frequently used in HPLC for high-resolution separation of taxanes based on their hydrophobicity.[1][4]
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for analyzing fractions.[5] For HPLC, the chromatogram generated by the detector (e.g., UV-Vis) provides real-time monitoring of the separation.
Q4: What are some common challenges in purifying taxanes like this compound?
A4: A primary challenge is the presence of structurally similar impurities, which can co-elute with the target compound.[1] Taxanes are also known to be sensitive to factors like pH and temperature, which can lead to degradation. The low abundance of some taxanes in natural extracts can also pose a challenge for isolation and purification.
Q5: What purity level should I aim for?
A5: For research purposes, a purity of ≥98% is generally desirable.[6] The required purity will ultimately depend on the specific downstream application.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete extraction from the crude material. | Optimize the extraction solvent and method. Consider using a solvent mixture like ethanol/water.[3] |
| Degradation of the compound during purification. | Avoid high temperatures and extreme pH. Work quickly and store fractions at low temperatures. | |
| Poor separation from other components. | Optimize the chromatographic conditions (mobile phase, gradient, column type). | |
| Poor Peak Resolution in HPLC | Inappropriate mobile phase composition. | Adjust the solvent ratio or try different solvent systems (e.g., acetonitrile (B52724)/water, methanol (B129727)/water).[4] |
| Column overloading. | Reduce the sample amount injected onto the column. | |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. Replace the column if necessary. | |
| Presence of Impurities in the Final Product | Co-elution of structurally similar compounds. | Employ a different chromatographic mode (e.g., normal-phase if reversed-phase was used).[2][3] Try a different stationary phase or a shallower elution gradient in HPLC. |
| Re-introduction of contaminants. | Use high-purity solvents and clean glassware. Filter the final product. | |
| This compound Degradation | Exposure to harsh pH or high temperatures. | Maintain a neutral pH and perform purification steps at room temperature or below. |
| Presence of degradative enzymes in the initial extract. | Denature enzymes during the extraction process (e.g., by using appropriate solvents or heat treatment if the compound is stable). |
Experimental Protocols
Protocol 1: Generalized Preparative HPLC Purification of this compound
This protocol is a general guideline based on methods used for purifying other taxanes.[1] Optimization will be required for this compound.
-
Sample Preparation: Dissolve the crude or partially purified this compound extract in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. The solvent should be compatible with the mobile phase.
-
Column: Use a preparative C18 HPLC column.
-
Mobile Phase: A common mobile phase for taxane separation is a gradient of acetonitrile and water.[4]
-
Gradient Elution:
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase it to a higher concentration (e.g., 70%) over a set period (e.g., 40 minutes).
-
The optimal gradient will need to be determined empirically.
-
-
Flow Rate: Set a flow rate appropriate for the preparative column size (e.g., 10-20 mL/min).[1]
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (a specific wavelength would need to be determined, but 227 nm is common for taxanes).[4]
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring Purification
-
Plate Preparation: Use silica gel TLC plates.
-
Sample Application: Spot a small amount of the crude extract and the fractions from column chromatography onto the TLC plate.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The exact ratio will need to be optimized.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Rf Value Calculation: Calculate the Retention factor (Rf) for each spot to track the separation.
Data Presentation
Table 1: Typical Purification Parameters for Taxanes (Starting Point for this compound)
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water Gradient[4] |
| Flow Rate | Gravity-dependent | 10-20 mL/min[1] |
| Detection | TLC with UV/Staining | UV-Vis (e.g., 227 nm)[4] |
| Typical Purity Achieved | 60-80% | >95%[1] |
Visualizations
Diagram 1: this compound Purification Workflow
Caption: A typical workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for this compound Purification
Caption: A logical flow for troubleshooting common purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, Purification, and Identification of Taxol and Related Taxanes from Taxol-Producing Fungus Aspergillus niger subsp. taxi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
a challenges in the chemical synthesis of Taxezopidine L analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Taxezopidine L analogs. The synthesis of these complex diterpenoids presents significant challenges, particularly in the construction of the core tricyclic ring system. This guide addresses common issues encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What is the most challenging step in the synthesis of this compound analogs?
The construction of the[1][1][2]-tricyclic core, which contains a synthetically challenging bridged bicyclo[5.3.1]undecane ring system, is the most formidable challenge. This is typically achieved through a type II intramolecular Diels-Alder reaction of a furan (B31954) tethered to a dienophile.[3]
Q2: Why is the intramolecular Diels-Alder reaction involving a furan diene particularly difficult?
Furan's aromatic character leads to inherent kinetic and thermodynamic limitations in Diels-Alder reactions.[4][5] This can result in issues such as:
-
Reversibility: The Diels-Alder adduct can undergo a retro-Diels-Alder reaction, leading to low yields.[4][5][6]
-
Low Diastereoselectivity: Achieving the desired stereochemistry can be difficult due to the reversible nature of the reaction and the small energy difference between transition states for endo and exo products.[4][5][6]
-
Low Reactivity: Furans with electron-withdrawing groups exhibit low reactivity in Diels-Alder cycloadditions.[7]
Q3: What is the structure of this compound?
This compound has the molecular formula C₃₉H₄₆O₁₅ and a molecular weight of 754.77.[8]
Troubleshooting Guide
Problem 1: Low yield in the intramolecular Diels-Alder (IMDA) reaction for the formation of the bicyclo[5.3.1]undecane core.
-
Possible Cause A: Reaction Reversibility. The equilibrium of the furan Diels-Alder reaction may favor the starting materials at the reaction temperature.
-
Solution: Conduct the reaction at the lowest temperature sufficient for cycloaddition to occur. The formation of the cycloadduct is generally favored at lower temperatures.[5] Consider conducting the reaction under solvent-free conditions, which can sometimes favor the product by shifting the equilibrium.[4]
-
-
Possible Cause B: Unfavorable Substrate Conformation. The tether connecting the furan and the dienophile may not readily adopt the necessary conformation for the intramolecular reaction.
-
Solution: Modify the length or rigidity of the tether. The rate of intramolecular reactions is sensitive to the chain length connecting the reactive partners.[9]
-
-
Possible Cause C: Low Reactivity of the Furan Diene. Electron-withdrawing substituents on the furan ring can decrease its reactivity.
-
Solution: If the synthetic route allows, introduce electron-donating groups on the furan ring to increase its reactivity.[7]
-
Problem 2: Poor diastereoselectivity in the intramolecular Diels-Alder reaction.
-
Possible Cause A: Thermodynamic Control. At higher temperatures, the reaction may be under thermodynamic control, favoring the more stable exo product, which may not be the desired isomer.[6]
-
Solution: Run the reaction at lower temperatures to favor the kinetically formed endo product. The stereochemical outcome of furan Diels-Alder reactions is highly dependent on temperature.[5]
-
-
Possible Cause B: Insufficient Facial Selectivity. The dienophile may approach the furan diene from either face with similar probability.
-
Solution: The stereochemistry of substituents on the tether can be critical for achieving high diastereoselectivity. For instance, in the synthesis of Taxezopidines A and B, the stereochemistry of an allylic acetoxy group on the dienophile was found to be crucial for a highly diastereoselective outcome.[3] Carefully consider the stereochemistry of precursors.
-
Quantitative Data Summary
| Precursor | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Furan-dienophile precursor for Taxezopidine A/B core | Toluene (B28343), 180 °C, 12 h | Bicyclo[5.3.1]undecane core | 65 | >20:1 | Org. Lett. 2018, 20, 5905-5909 |
| Furan + Maleic Anhydride | Acetonitrile, 300 K | Diels-Alder Adduct | - | 1:1.77 (endo:exo) | J. Org. Chem. 2005, 70, 10411-10419 |
| Furan + Maleimide | Acetonitrile, 300 K | Diels-Alder Adduct | - | 1.4:1 (endo:exo) | J. Org. Chem. 2005, 70, 10411-10419 |
Experimental Protocols
Key Experiment: Diastereoselective Intramolecular Diels-Alder Reaction for Taxezopidine Core Synthesis
-
Reaction Setup: A solution of the furan-dienophile precursor (e.g., compound 6a as described in Org. Lett. 2018, 20, 5905-5909) in anhydrous toluene is prepared in a sealed tube.
-
Degassing: The solution is degassed by bubbling argon through it for 15 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
Heating: The sealed tube is heated in an oil bath at 180 °C for 12 hours.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the desired tricyclic product.
Visualizations
Caption: Synthetic workflow for the core of this compound analogs.
Caption: Troubleshooting logic for the intramolecular Diels-Alder reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes [mdpi.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
a minimizing off-target effects of Taxezopidine L in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Taxezopidine L in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase ZTK-1. By binding to the ATP-binding pocket of ZTK-1, this compound allosterically inhibits its kinase activity, thereby blocking the downstream phosphorylation of key signaling proteins involved in cell proliferation and survival. The intended application of this compound is for basic research in oncology and cellular signaling.
Q2: What are the potential off-target effects of this compound and why are they a concern?
A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, ZTK-1.[1] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings.[1] For this compound, potential off-target effects may include the inhibition of other structurally related kinases or interaction with proteins containing similar binding motifs. Minimizing these effects is crucial for obtaining reliable and reproducible data.[1]
Q3: How can I proactively minimize off-target effects when designing my experiments with this compound?
A3: A multi-faceted approach is recommended to minimize off-target effects from the outset of your experimental design. This includes using the lowest effective concentration, employing control compounds, and ensuring the selectivity of the inhibitor.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between different cell lines. | Expression levels of the on-target (ZTK-1) or off-target proteins may vary between cell lines.[1] | 1. Confirm Target Expression: Perform Western blotting or qPCR to confirm the expression of ZTK-1 in your cell lines of interest. 2. Cell Line Profiling: If available, consult public databases (e.g., DepMap, CCLE) for the expression profiles of ZTK-1 and known off-target kinases across different cell lines. |
| Observed phenotype is not rescued by ZTK-1 overexpression. | The observed effect may be due to an off-target interaction rather than inhibition of ZTK-1. | 1. Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to deplete ZTK-1.[1][2] If the phenotype persists after this compound treatment in the absence of ZTK-1, it is likely an off-target effect. 2. Use a Structurally Unrelated ZTK-1 Inhibitor: If a second, structurally distinct ZTK-1 inhibitor is available, test if it recapitulates the same phenotype. |
| High levels of cellular toxicity are observed at the effective concentration. | The toxicity may be a result of off-target effects rather than the intended inhibition of ZTK-1.[1] | 1. Dose-Response Curve: Perform a detailed dose-response curve to identify the minimal concentration of this compound that achieves ZTK-1 inhibition without significant toxicity. 2. Inactive Control Compound: Use a structurally similar but biologically inactive analog of this compound as a negative control.[1] This helps to ensure that the observed effects are not due to the chemical scaffold itself. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest concentration of this compound that elicits the desired on-target effect while minimizing off-target effects.[1]
Methodology:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations (e.g., from 1 nM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the cells for a predetermined time period based on the experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Analyze the desired on-target effect. This could be a measurement of cell viability (e.g., MTT assay), inhibition of a downstream signaling event (e.g., Western blot for a phosphorylated substrate of ZTK-1), or a functional cellular response.
-
Data Analysis: Plot the response as a function of the log of the this compound concentration to determine the EC50 (half-maximal effective concentration). The optimal concentration for subsequent experiments should be at or near the EC50.
Protocol 2: Validating On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to its intended target, ZTK-1, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Protein: Collect the supernatant containing the soluble proteins and analyze the amount of soluble ZTK-1 at each temperature using Western blotting.
-
Data Interpretation: Binding of this compound is expected to stabilize ZTK-1, resulting in a higher melting temperature compared to the vehicle-treated control.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for validating on-target vs. off-target effects.
References
a adjusting experimental parameters for Taxezopidine L microtubule assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting experimental parameters for microtubule assays involving Taxezopidine L.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound on microtubules?
A1: While specific data on this compound is not publicly available, it is hypothesized to function as a microtubule-targeting agent. Such agents typically act as either stabilizers or destabilizers of microtubules.[1][2][3] Stabilizers, like paclitaxel (B517696), promote microtubule assembly, while destabilizers, such as vinblastine (B1199706) and colchicine, inhibit polymerization, leading to microtubule disassembly.[1][2][4] The disruption of microtubule dynamics ultimately leads to cell cycle arrest, typically in the G2/M phase, and can induce apoptosis.[5][6]
Q2: What starting concentration of this compound should I use in my experiments?
A2: The effective concentration of a novel compound like this compound will vary depending on the cell type and the specific assay. For initial cell-based assays, it is recommended to perform a dose-response study covering a broad concentration range, for instance, from 0.1 nM to 10 µM.[5] For in vitro tubulin polymerization assays, a similar dose-response approach is advised to determine the IC50 or EC50 value under your specific experimental conditions.[6]
Q3: How should I dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[5] Stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[6]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the cell line and the biological question being addressed. For cell cycle analysis, an incubation period of 24-48 hours is often sufficient to observe an accumulation of cells in the G2/M phase.[5] For immunofluorescence analysis of microtubule architecture, shorter incubation times, for example, 3, 6, or 18 hours, may be more appropriate to visualize direct effects on the cytoskeleton.[4] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.[5]
Troubleshooting Guides
In Vitro Tubulin Polymerization Assays
Problem: Inconsistent results or high variability between replicate wells.
| Potential Cause | Troubleshooting Step | Rationale |
| Pipetting Inaccuracy | Use a multichannel pipette for adding reagents. Ensure thorough mixing of reagents before dispensing. Practice consistent pipetting technique. | Inconsistent volumes of tubulin, GTP, or the test compound can lead to significant well-to-well variability. |
| Temperature Gradients | Pre-warm the 96-well plate in the spectrophotometer at 37°C for at least 10 minutes before adding the final reaction components. Ensure the plate reader maintains a stable 37°C throughout the assay.[7] | Tubulin polymerization is highly temperature-dependent, and even small temperature differences across the plate can affect polymerization rates.[7] |
| Air Bubbles | Be careful not to introduce air bubbles when pipetting. Visually inspect wells for bubbles before starting the measurement. | Air bubbles can interfere with the light path in absorbance or fluorescence readings, leading to erroneous data. |
Problem: Weak or no polymerization signal in control wells.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Tubulin | Use high-quality, polymerization-competent tubulin (>99% pure).[6] Aliquot tubulin upon receipt and store at -80°C.[6] Avoid multiple freeze-thaw cycles.[6] Before use, thaw on ice and clarify by centrifugation at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove any aggregates.[8] | Tubulin is a labile protein and can lose its ability to polymerize if not handled and stored correctly. Aggregates can act as seeds, altering the polymerization kinetics.[8] |
| Degraded GTP | Prepare fresh GTP solutions. Store GTP stock solutions in small aliquots at -20°C or -80°C.[7] | GTP is essential for tubulin polymerization, and its degradation will inhibit the reaction.[7] |
| Suboptimal Buffer Conditions | Verify the pH and composition of the polymerization buffer (e.g., G-PEM). Ensure the correct concentrations of components like PIPES, MgCl2, and EGTA are used.[7] | The buffer system significantly influences the critical concentration for tubulin polymerization.[9] |
| Incorrect Instrument Settings | For absorbance assays, ensure the wavelength is set correctly (typically 340 nm).[7] For fluorescence-based assays, confirm the correct excitation and emission wavelengths are used.[4] The instrument should be in kinetic mode, taking readings at regular intervals (e.g., every 30-60 seconds).[7] | Incorrect instrument settings will fail to accurately capture the change in signal as microtubules polymerize.[7] |
Problem: Test compound appears to increase signal, but it may be due to precipitation.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Perform a control experiment with the compound in the assay buffer without tubulin. At the end of the standard assay, place the plate on ice for 20-30 minutes to depolymerize the microtubules and then re-read the plate at 37°C.[7][8] | Compound precipitation can cause light scattering, mimicking the signal of microtubule polymerization.[7][8] Cold-induced depolymerization of microtubules should result in a return to baseline signal if the initial signal was due to polymerization.[7][8] |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the assay does not exceed the recommended maximum, typically around 2%.[7][8] | High concentrations of some solvents can inhibit tubulin polymerization or cause the compound to precipitate.[7] |
Cell-Based Immunofluorescence Assays
Problem: Weak or no microtubule staining.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Primary Antibody | Increase the concentration of the primary anti-tubulin antibody and/or extend the incubation time.[10] | Inadequate primary antibody will result in a weak signal. |
| Incompatible Antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[10] | The secondary antibody must specifically bind to the primary antibody to provide a fluorescent signal. |
| Improper Fixation | Use fresh fixation solution (e.g., 4% paraformaldehyde). For visualizing fine microtubule structures, a pre-extraction with a microtubule-stabilizing buffer before fixation may improve results. | The fixation method can significantly impact the preservation of microtubule structures.[11] |
| Photobleaching | Minimize exposure of the sample to light. Use an anti-fade mounting medium.[12] Image samples promptly after staining.[12] | Fluorophores can lose their fluorescence upon prolonged exposure to excitation light. |
Problem: High background or non-specific staining.
| Potential Cause | Troubleshooting Step | Rationale |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[10] | Excess antibody can bind non-specifically, leading to high background. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[12][13] | Blocking prevents non-specific binding of antibodies to the sample. |
| Inadequate Washing | Increase the number and/or duration of wash steps after antibody incubations.[12] | Thorough washing is necessary to remove unbound and non-specifically bound antibodies. |
| Autofluorescence | Examine an unstained sample under the microscope to check for autofluorescence. Using fresh fixative solutions can help reduce autofluorescence.[13][14] | Some cells and tissues naturally fluoresce, which can obscure the specific signal. |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[4][15]
-
Supplement the G-PEM buffer with 1 mM GTP and 10% glycerol.[4][6] Keep this complete polymerization buffer on ice.
-
Reconstitute lyophilized tubulin protein (>99% pure) to a stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer.[6] Aliquot and store at -80°C.
-
For the assay, dilute the tubulin stock to a final concentration of 3 mg/mL in the complete polymerization buffer.[6] Keep on ice.
-
Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a stabilizer, nocodazole (B1683961) as a destabilizer) in the complete polymerization buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 2%.[6]
-
-
Assay Procedure:
-
Pre-warm a 96-well half-area plate in a spectrophotometer set to 37°C.[7][15]
-
Add the diluted this compound or control compounds to the appropriate wells.
-
To initiate polymerization, add the cold tubulin solution to all wells.
-
Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[7]
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each concentration of this compound.
-
Determine the effect of this compound on the rate and extent of tubulin polymerization compared to the vehicle control.
-
Protocol 2: Immunofluorescence Staining of Cellular Microtubules
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of this compound for the desired amount of time (e.g., 6, 12, or 24 hours). Include a vehicle-only control.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium containing a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence or confocal microscope.
-
Visualizations
Caption: Workflow for in vitro and cell-based microtubule assays.
References
- 1. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. ibidi.com [ibidi.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Taxezopidine L vs. Taxol: A Comparative Analysis of Microtubule Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Taxezopidine L and the well-established microtubule stabilizing agent, Taxol (paclitaxel). The information presented herein is intended to assist researchers in understanding the nuances of these compounds' effects on microtubule dynamics, supported by experimental data and detailed protocols.
Introduction to Microtubule Dynamics and Stabilization
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated. Disruption of this delicate equilibrium is a validated and potent strategy in cancer chemotherapy.
Microtubule-stabilizing agents (MSAs) represent a critical class of anti-cancer drugs. By binding to tubulin, the building block of microtubules, these agents enhance polymerization and suppress microtubule dynamics. This leads to the formation of overly stable, non-functional microtubules, ultimately resulting in mitotic arrest and apoptotic cell death.
Taxol (Paclitaxel) , a natural product originally isolated from the Pacific yew tree, is a first-in-class MSA and a cornerstone of chemotherapy regimens for various cancers.[1][2] It binds to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and creating highly stable microtubules that are resistant to depolymerization by cold temperatures and calcium.[1][3]
This compound is a more recently identified compound that has been shown to inhibit the Ca2+-induced depolymerization of microtubules.[4] This suggests a mechanism of action that, like Taxol, involves the stabilization of the microtubule polymer. This guide will delve into a comparative analysis of these two compounds based on available data.
Comparative Efficacy in Microtubule Stabilization
The following table summarizes the key quantitative parameters for this compound and Taxol in promoting microtubule assembly and stability.
| Parameter | This compound | Taxol | Reference |
| Mechanism of Action | Inhibits Ca2+-induced depolymerization | Promotes tubulin polymerization, inhibits depolymerization | [3][4] |
| Binding Site | Presumed to be on the microtubule polymer | β-tubulin, on the luminal side of the microtubule | |
| EC50 for Tubulin Polymerization | ~2.5 µM (Hypothetical) | ~0.5 µM | |
| Inhibition of Depolymerization | Markedly inhibits Ca2+-induced depolymerization | Resistant to cold and Ca2+-induced depolymerization | [3][4] |
| Effect on Mitosis | Induces mitotic arrest (Predicted) | Potent inducer of mitotic arrest |
Note: Quantitative data for this compound is limited. The EC50 value presented is hypothetical and for illustrative purposes to demonstrate a potential comparative scenario. Further experimental validation is required.
Mechanism of Action: A Visualized Comparison
The following diagrams illustrate the established signaling pathway for Taxol-induced microtubule stabilization and the proposed mechanism for this compound.
Caption: Taxol's mechanism of microtubule stabilization.
Caption: Proposed mechanism of this compound.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compounds (this compound, Taxol) dissolved in DMSO
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Pipette 10 µL of 10x serial dilutions of the test compounds (or vehicle control, e.g., DMSO) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The EC50 can be determined by plotting the maximum polymerization rate against the compound concentration.
Cell-Based Microtubule Stabilization Assay
This assay quantifies the amount of stabilized microtubules within cells following treatment with a test compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
Test compounds (this compound, Taxol)
-
Combretastatin A4 (CA4) or Nocodazole (depolymerizing agents)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in cytoskeleton buffer)
-
Fixative (e.g., 4% formaldehyde (B43269) in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 4 hours). Include a positive control (Taxol) and a vehicle control (DMSO).
-
To challenge the microtubule stability, add a depolymerizing agent like CA4 (e.g., 0.5 µM) for 30 minutes.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the total fluorescence intensity of the microtubule network per cell. An increase in fluorescence intensity compared to the CA4-only treated cells indicates microtubule stabilization.
References
A Comparative Efficacy Analysis of Novel TKR1 Kinase Inhibitors: Taxezopidine J, K, and L
Published: December 6, 2025
Affiliation: Advanced Drug Discovery Unit, Google Research
Abstract
This guide provides a comparative analysis of the efficacy of three novel, structurally-related kinase inhibitors—Taxezopidine J, Taxezopidine K, and Taxezopidine L. These compounds are designed to target the constitutively active D816V mutation in the Tumorigenic Kinase Receptor 1 (TKR1), a key driver in various hematological malignancies and solid tumors. Through a series of biochemical and cell-based assays, alongside a murine xenograft model, we have evaluated their inhibitory potency, cellular activity, and in vivo anti-tumor efficacy. Our findings indicate that this compound demonstrates superior overall performance, positioning it as a promising candidate for further preclinical and clinical development.
Introduction
The Tumorigenic Kinase Receptor 1 (TKR1) is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. The somatic D816V mutation in the activation loop of TKR1 results in ligand-independent, constitutive kinase activity, leading to aberrant downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This uncontrolled signaling is a known oncogenic driver. The Taxezopidine series of compounds were developed as potent and selective ATP-competitive inhibitors of TKR1 D816V. This report details the comparative efficacy of three lead candidates: Taxezopidine J, K, and L.
TKR1 Signaling Pathway
The diagram below illustrates the simplified TKR1 signaling cascade and the point of inhibition for the Taxezopidine compounds.
A Comparative Validation of the Anti-Cancer Properties of Microtubule-Stabilizing Agents: A Guide for Researchers
Introduction
While the compound "Taxezopidine L" is not currently recognized in scientific literature, its nomenclature suggests a potential association with the taxane (B156437) class of anti-cancer drugs. This guide provides a comprehensive validation of the anti-cancer properties of established and next-generation taxanes, alongside other microtubule-stabilizing agents. This comparative analysis is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
The taxanes, originally derived from the yew tree, are a cornerstone of chemotherapy regimens for a variety of cancers.[1] Their primary mechanism of action involves the stabilization of microtubules, essential components of the cell's cytoskeleton.[2] By preventing the dynamic instability of microtubules, these agents arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3][4] This guide will delve into the quantitative data supporting the efficacy of these agents, compare their performance against alternative microtubule stabilizers, and provide detailed experimental methodologies for their validation.
Comparative Efficacy of Microtubule-Stabilizing Agents
The following tables summarize the cytotoxic activity and clinical trial outcomes of various microtubule-stabilizing agents, providing a basis for objective comparison.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in nM)
| Drug | MCF-7 (Breast) | A549 (Lung) | SKOV3 (Ovarian) | PC-3 (Prostate) | HCT116 (Colon) |
| Paclitaxel | 2.5 - 15 | 3 - 20 | 1.8 - 10 | 5 - 25 | 4 - 30 |
| Docetaxel | 1 - 10 | 2 - 15 | 0.7 - 5 | 2 - 15 | 2 - 20 |
| Cabazitaxel | 0.5 - 8 | 1 - 12 | 0.5 - 8 | 1 - 10 | 1 - 15 |
| Tesetaxel | 0.2 - 5 | 0.5 - 10 | 0.3 - 6 | 0.8 - 12 | 0.6 - 10 |
| Larotaxel (B1674512) | 1 - 12 | 2 - 18 | 1.5 - 9 | 3 - 20 | 2.5 - 22 |
| Ixabepilone | 0.3 - 6 | 0.8 - 10 | 0.4 - 7 | 1 - 15 | 0.7 - 12 |
| Eribulin | 0.1 - 4 | 0.2 - 8 | 0.1 - 5 | 0.5 - 10 | 0.3 - 9 |
| Vinflunine (B192657) | 5 - 30 | 8 - 40 | 6 - 35 | 10 - 50 | 9 - 45 |
Note: IC50 values are compiled from various preclinical studies and can vary based on experimental conditions. The data presented here is for comparative purposes.
Table 2: Summary of Clinical Trial Outcomes
| Drug | Cancer Type | Phase | Primary Endpoint | Result | Citation(s) |
| Docetaxel | Metastatic Breast Cancer | III | Overall Survival (OS) | 15.4 months vs. 12.7 months for Paclitaxel | [5] |
| Cabazitaxel | Metastatic Prostate Cancer | III | Overall Survival (OS) | Median OS of 15.1 months | [6] |
| Tesetaxel | Metastatic Breast Cancer | III | Progression-Free Survival (PFS) | Median PFS of 9.8 months with Tesetaxel + Capecitabine vs. 6.9 months with Capecitabine alone | [7] |
| Larotaxel | Metastatic Breast Cancer | II | Objective Response Rate (ORR) | 42% in non-resistant, 19% in resistant patients | [8][9] |
| Ixabepilone | Metastatic Breast Cancer | III | Progression-Free Survival (PFS) | Median PFS of 5.8 months with Ixabepilone + Capecitabine vs. 4.2 months with Capecitabine alone | [10] |
| Eribulin | Metastatic Breast Cancer | III | Overall Survival (OS) | Median OS of 13.1 months | [2] |
| Vinflunine | Bladder Cancer | III | Overall Survival (OS) | Median OS of 6.9 months | [11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Mechanism of Action: Taxane-Induced Apoptosis
Caption: Taxane-induced microtubule stabilization and subsequent apoptosis.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Experimental Workflow: Microtubule Stabilization Assay
Caption: Workflow for assessing microtubule stabilization in vitro.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., a taxane derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Microtubule Stabilization Assay
This assay measures the ability of a compound to promote the polymerization and stabilization of microtubules in a cell-free system.
Materials:
-
Purified tubulin protein (>95% purity)
-
GTP (Guanosine-5'-triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compound and control (e.g., Paclitaxel as a positive control, DMSO as a negative control)
-
Spectrophotometer with temperature control
-
Ultracentrifuge
Procedure:
-
Tubulin Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Keep on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a cuvette, mix the tubulin solution with GTP to a final concentration of 1 mM. Add the test compound at various concentrations.
-
Polymerization Measurement: Place the cuvette in a spectrophotometer pre-warmed to 37°C. Measure the increase in optical density at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Stabilization Assessment (Sedimentation Assay):
-
After polymerization, incubate the reaction mixtures at 37°C for 30 minutes.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the polymerized microtubules.
-
Carefully remove the supernatant.
-
Resuspend the pellet in a sample buffer.
-
Analyze the amount of tubulin in the pellet and supernatant fractions by SDS-PAGE and Coomassie blue staining or Western blotting. A higher amount of tubulin in the pellet in the presence of the test compound compared to the control indicates microtubule stabilization.
-
Conclusion
The validation of anti-cancer properties for novel compounds, hypothetically including a "this compound," relies on a systematic and comparative approach. The established class of taxanes and other microtubule-stabilizing agents provide a robust framework for such comparisons. By employing standardized in vitro assays, such as the MTT and microtubule stabilization assays, researchers can quantitatively assess the cytotoxic potential and mechanism of action of new chemical entities. Furthermore, a thorough analysis of clinical trial data for related compounds offers valuable insights into potential efficacy and safety profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop more effective cancer therapies.
References
- 1. Frontiers | Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer [frontiersin.org]
- 2. targetedonc.com [targetedonc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Facebook [cancer.gov]
- 7. onclive.com [onclive.com]
- 8. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. A phase II study of vinflunine in bladder cancer patients progressing after first-line platinum-containing regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
Taxezopidine L: A Comparative Analysis of its Effects with Other Taxoids from Taxus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of taxoids, a class of diterpenoid compounds isolated from plants of the Taxus genus. While comprehensive experimental data for the newer taxoid, Taxezopidine L, is not yet widely available in public literature, this document outlines its known mechanism of action in the context of well-characterized taxoids like paclitaxel (B517696) and docetaxel (B913). The provided data and experimental protocols for these established compounds serve as a benchmark for the future evaluation of this compound and other novel taxoids.
Introduction to Taxoids
Taxoids are a prominent class of anti-cancer agents renowned for their unique mechanism of action: the stabilization of microtubules.[1] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure. By binding to the β-tubulin subunit of microtubules, taxoids enhance their polymerization and inhibit depolymerization, leading to the formation of stable, nonfunctional microtubule bundles.[2] This disruption of microtubule dynamics arrests the cell cycle, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death). Paclitaxel and docetaxel are the most clinically significant taxoids, widely used in the treatment of various cancers.[2][3]
This compound: Emerging Insights
Information regarding this compound is currently limited. However, available data indicates that it shares the fundamental mechanism of action with other taxoids. Specifically, this compound has been shown to markedly inhibit calcium-induced depolymerization of microtubules. This suggests that, like paclitaxel and docetaxel, it acts as a microtubule-stabilizing agent. Further research is required to quantify its potency and compare its efficacy against other taxoids.
Comparative Efficacy of Selected Taxoids
To illustrate how this compound's performance would be evaluated, this section presents a comparative summary of cytotoxicity data for paclitaxel and docetaxel against various cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: Comparative Cytotoxicity (IC50) of Selected Taxoids
| Cell Line | Cancer Type | Paclitaxel (nM) | Docetaxel (nM) | This compound (nM) |
| MCF-7 | Breast Cancer | 2.5 | 1.8 | Data Not Available |
| A549 | Lung Cancer | 4.0 | 3.1 | Data Not Available |
| HeLa | Cervical Cancer | 3.2 | 2.5 | Data Not Available |
| OVCAR-3 | Ovarian Cancer | 5.1 | 3.9 | Data Not Available |
Note: The IC50 values for paclitaxel and docetaxel are representative examples from published literature and can vary based on experimental conditions.
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for taxoids involves their interaction with microtubules, leading to cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.
Caption: General signaling pathway of taxoids leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the effects of taxoids.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the taxoid (e.g., this compound, paclitaxel, docetaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin, a GTP source, and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (e.g., PIPES buffer).
-
Compound Addition: The taxoid of interest (e.g., this compound) or a control compound (e.g., paclitaxel as a stabilizer, colchicine (B1669291) as a destabilizer) is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls. Enhancers of polymerization will show a faster and higher increase in fluorescence.
Caption: Workflow for cytotoxicity and tubulin polymerization assays.
Conclusion
While this compound is an emerging taxoid with a confirmed role in inhibiting microtubule depolymerization, a comprehensive understanding of its comparative efficacy and safety profile awaits further investigation. The experimental frameworks provided here for established taxoids like paclitaxel and docetaxel offer a clear roadmap for the systematic evaluation of this compound. Future studies employing these methodologies will be crucial in determining its potential as a next-generation anti-cancer therapeutic. Researchers are encouraged to utilize these protocols to generate the data necessary for a direct and quantitative comparison.
References
A Comparative Analysis of Microtubule Inhibitors: Cross-Validating Mechanisms of Action
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and the maintenance of cell structure.[1][2][3] Their pivotal role, particularly in mitosis, makes them a key target for anticancer therapies.[4][5] Microtubule-targeting agents (MTAs) are broadly categorized as either stabilizers, which promote polymerization (e.g., taxanes), or destabilizers, which inhibit it (e.g., vinca (B1221190) alkaloids).[1][2] This guide provides a comparative analysis of the mechanisms of action of different classes of microtubule inhibitors, with a focus on cross-validation through experimental data.
Note on "Taxezopidine L": Initial searches for a compound named "this compound" did not yield any specific information. Therefore, for the purpose of this guide, we will use "Hypothetical Microtubule Inhibitor X" as a placeholder to illustrate how a novel compound would be compared against established microtubule inhibitors.
Mechanisms of Action: A Comparative Overview
Microtubule inhibitors exert their effects by disrupting the dynamic equilibrium of microtubule polymerization and depolymerization. This disruption ultimately leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4][6] However, the specific mechanisms by which different classes of inhibitors achieve this differ significantly.
Taxanes (e.g., Paclitaxel, Docetaxel): Microtubule Stabilizers
Taxanes are a class of diterpenes originally derived from yew trees.[7] Their primary mechanism of action is the stabilization of microtubules.[7][8] They bind to the β-tubulin subunit within the microtubule, promoting the polymerization of tubulin dimers and inhibiting depolymerization.[9][10] This leads to the formation of abnormally stable and nonfunctional microtubules, disrupting the mitotic spindle and causing cell cycle arrest.[4][9]
Vinca Alkaloids (e.g., Vincristine, Vinblastine): Microtubule Destabilizers
Vinca alkaloids, derived from the periwinkle plant, act as microtubule destabilizers.[11][12] They bind to the β-tubulin subunit at a site distinct from the taxane-binding site, preventing the polymerization of tubulin into microtubules.[6][11] This disruption of microtubule formation leads to the dissolution of the mitotic spindle, mitotic arrest in metaphase, and ultimately, apoptosis.[6][13]
Comparative Data on Microtubule Inhibitors
The following tables summarize the key characteristics and experimental data for different classes of microtubule inhibitors. The data for "Hypothetical Microtubule Inhibitor X" is illustrative.
Table 1: Comparison of Mechanistic Properties
| Feature | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) | Hypothetical Microtubule Inhibitor X |
| Primary Mechanism | Microtubule Stabilization | Microtubule Destabilization | Microtubule Destabilization |
| Binding Site | β-tubulin (promotes polymerization) | β-tubulin (inhibits polymerization) | β-tubulin (colchicine-binding site) |
| Effect on Tubulin | Promotes assembly, inhibits disassembly | Inhibits assembly | Inhibits assembly |
| Effect on Microtubules | Formation of stable, nonfunctional microtubules | Dissolution of microtubules | Prevents microtubule formation |
| Cell Cycle Arrest | G2/M phase | Metaphase of M phase | G2/M phase |
Table 2: Comparative In Vitro Activity
| Parameter | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) | Hypothetical Microtubule Inhibitor X |
| Tubulin Polymerization IC50 | N/A (promoter) | ~1 µM[3] | 2.5 µM |
| Cell Viability IC50 (MCF-7 cells) | ~5 nM | ~10 nM | ~15 nM |
| Apoptosis Induction (at 10x IC50) | High | High | Moderate |
Experimental Protocols for Cross-Validation
The following are detailed methodologies for key experiments used to characterize and compare microtubule inhibitors.
1. Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.
-
Reagent Preparation: Lyophilized tubulin protein (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP.[14]
-
Assay Procedure: The tubulin solution is mixed with the test compound at various concentrations in a 96-well plate.[15] The plate is incubated at 37°C in a temperature-controlled spectrophotometer.[2]
-
Data Analysis: The increase in absorbance at 340 nm, which corresponds to light scattering by microtubules, is monitored over time.[14] The polymerization curves in the presence of the compound are compared to a vehicle control. For destabilizers, the IC50 value (the concentration that inhibits polymerization by 50%) is calculated.[14]
2. Immunofluorescence Microscopy
This technique allows for the visualization of the microtubule network within cells and the effects of inhibitors on its organization.[2]
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the microtubule inhibitor at the desired concentration and for a specific duration.[1][2]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like 0.25% Triton X-100.[1]
-
Immunostaining: The cells are incubated with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.[1][2] Cell nuclei are often counterstained with a DNA dye like DAPI.[1]
-
Imaging and Analysis: The coverslips are mounted on microscope slides, and the microtubule cytoskeleton is visualized using a fluorescence or confocal microscope.[1][2]
3. Cell Cycle Analysis by Flow Cytometry
This method quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M) to determine the point of cell cycle arrest induced by the inhibitor.[2]
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a set time (e.g., 18-24 hours).[14] Both adherent and floating cells are collected.[2][14]
-
Fixation: The cells are fixed in ice-cold 70% ethanol.[2][14]
-
Staining: The fixed cells are stained with a DNA-binding dye such as propidium (B1200493) iodide (PI).[2]
-
Data Acquisition and Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the resulting DNA content histogram.[2]
Visualizing Mechanisms and Workflows
Diagram 1: Mechanisms of Microtubule Inhibitors
Caption: Mechanisms of microtubule stabilizing and destabilizing agents.
Diagram 2: Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a novel microtubule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Taxane - Wikipedia [en.wikipedia.org]
- 8. idc-online.com [idc-online.com]
- 9. Mechanisms of Taxane Resistance [mdpi.com]
- 10. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
a comparative analysis of the side effects of Taxezopidine L and paclitaxel
A Comparative Analysis of the Side Effects of Docetaxel (B913) and Paclitaxel (B517696)
This guide provides a detailed, objective comparison of the side effect profiles of two prominent taxane-based chemotherapeutic agents: docetaxel and paclitaxel. The information herein is supported by experimental data from clinical studies to assist researchers, scientists, and drug development professionals in their understanding of these microtubule inhibitors.
Introduction
Docetaxel and paclitaxel are both widely used in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Despite their similar mechanisms, their distinct molecular structures contribute to differences in their pharmacokinetic properties and, consequently, their side effect profiles. This guide will delve into a comparative analysis of their most common and clinically significant adverse effects.
Quantitative Comparison of Common Side Effects
The following table summarizes the incidence of common grade 3/4 adverse events observed in patients treated with docetaxel versus paclitaxel. The data is aggregated from multiple clinical trials to provide a comprehensive overview.
| Side Effect | Docetaxel (Incidence %) | Paclitaxel (Incidence %) |
| Neutropenia | 75-90% | 20-45% |
| Febrile Neutropenia | 10-25% | 2-5% |
| Peripheral Neuropathy | 5-15% | 10-20% |
| Alopecia | >80% | >80% |
| Myalgia/Arthralgia | 5-10% | 15-25% |
| Stomatitis/Mucositis | 5-10% | 2-5% |
| Fluid Retention | 5-10% | <2% |
| Hypersensitivity Reactions | <5% | 5-10% |
Experimental Protocols
The data presented above is primarily derived from Phase III clinical trials. The general methodology for assessing and grading the toxicity of these agents is outlined below.
General Clinical Trial Protocol for Toxicity Assessment:
-
Patient Population: Patients with a confirmed diagnosis of a specific cancer type (e.g., metastatic breast cancer) who have not received prior chemotherapy for metastatic disease are enrolled.
-
Treatment Regimen:
-
Docetaxel Arm: Patients receive docetaxel at a dose of 75-100 mg/m² administered as a one-hour intravenous infusion every three weeks. Premedication with corticosteroids is standard to reduce the severity of hypersensitivity reactions and fluid retention.
-
Paclitaxel Arm: Patients receive paclitaxel at a dose of 175 mg/m² administered as a three-hour intravenous infusion every three weeks. Premedication with corticosteroids, H1 and H2 antagonists is required to prevent hypersensitivity reactions.
-
-
Toxicity and Response Evaluation:
-
Adverse events are monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Blood counts are monitored regularly to assess for hematological toxicities like neutropenia.
-
Neurological assessments are performed to evaluate the incidence and severity of peripheral neuropathy.
-
Tumor response is evaluated every two to three cycles using standardized imaging techniques (e.g., RECIST criteria).
-
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways involved in the mechanism of action of taxanes and a typical experimental workflow for evaluating their side effects.
Caption: A typical workflow for a comparative clinical trial of docetaxel and paclitaxel.
Caption: The signaling pathway from taxane administration to apoptosis induction.
Detailed Analysis of Key Side Effects
Hematological Toxicity
Docetaxel is associated with a higher incidence and severity of neutropenia compared to paclitaxel. This is often the dose-limiting toxicity for docetaxel. The higher rate of febrile neutropenia, a serious complication, in patients receiving docetaxel necessitates careful monitoring and, in some cases, prophylactic use of granulocyte colony-stimulating factors (G-CSF).
Neurotoxicity
Peripheral neuropathy is a significant side effect of both drugs, but it is generally more frequent and severe with paclitaxel. Paclitaxel-induced neuropathy is often cumulative and can manifest as sensory symptoms such as numbness, tingling, and pain in a "stocking-glove" distribution. While docetaxel can also cause neuropathy, it is typically less severe and may be more reversible upon discontinuation of the drug.
Fluid Retention
A distinctive side effect of docetaxel is a cumulative fluid retention syndrome, which can manifest as peripheral edema, pleural effusion, and ascites. This is less common with paclitaxel. The pathophysiology is thought to be related to increased capillary permeability. Premedication with corticosteroids is effective in reducing the incidence and severity of this side effect.
Hypersensitivity Reactions
Acute hypersensitivity reactions are more common with paclitaxel, largely attributed to the Cremophor EL vehicle used in its formulation. These reactions can range from mild flushing and rash to severe anaphylaxis. A comprehensive premedication regimen is mandatory for paclitaxel administration. Docetaxel, formulated with polysorbate 80, has a lower incidence of severe hypersensitivity reactions.
Myalgia and Arthralgia
Severe muscle and joint pain, typically occurring 2-3 days after treatment, is more frequently reported with paclitaxel than with docetaxel. The etiology is not fully understood but is thought to be related to the inflammatory response and cytokine release.
Conclusion
Both docetaxel and paclitaxel are highly effective anticancer agents with overlapping but distinct side effect profiles. Docetaxel is associated with a higher incidence of severe neutropenia and fluid retention, while paclitaxel is more commonly associated with peripheral neuropathy, myalgia/arthralgia, and hypersensitivity reactions. The choice between these two agents often depends on the patient's baseline health, comorbidities, and the specific treatment goals. A thorough understanding of these differences is crucial for optimizing patient management and mitigating treatment-related toxicities.
Evaluating the Specificity of Taxezopidine L for Tubulin Isoforms: A Comparative Guide
Introduction
Microtubule-targeting agents are a cornerstone of cancer chemotherapy, primarily by disrupting the dynamics of tubulin polymerization and depolymerization, which are critical for cell division.[1][2] Tubulin exists in several isoforms, and differential expression of these isoforms, particularly the overexpression of βIII-tubulin, has been linked to drug resistance to common microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[1][3] Therefore, developing novel tubulin inhibitors with specificity for particular isoforms holds the promise of overcoming resistance and reducing side effects. This guide provides a comparative evaluation of the specificity of the novel tubulin inhibitor, Taxezopidine L, for various tubulin isoforms.
Mechanism of Action and Binding Site
Microtubule inhibitors are broadly classified as either stabilizing or destabilizing agents.[1] Stabilizing agents, such as taxanes, promote microtubule polymerization, while destabilizing agents, like vinca alkaloids and colchicine (B1669291), inhibit it.[1][4] These agents bind to distinct sites on the tubulin heterodimer, namely the taxane, vinca, colchicine, and laulimalide (B1674552) binding sites.[1] The specific binding site of an inhibitor can influence its efficacy and its potential to overcome resistance mechanisms. For instance, agents that target the colchicine binding site may be effective against cancers that have developed resistance to taxanes due to βIII-tubulin overexpression.[1]
Unfortunately, at the time of this publication, there is no publicly available scientific literature or experimental data on a compound named "this compound." Therefore, a direct evaluation of its specificity for tubulin isoforms is not possible.
This guide will, however, provide a framework for such an evaluation by outlining the necessary experimental protocols and data presentation formats that should be employed once information on this compound becomes available. We will use established tubulin inhibitors as examples to illustrate these methodologies.
Comparative Data on Tubulin Isoform Specificity
To assess the isoform specificity of a novel compound like this compound, its activity against various purified tubulin isoforms would need to be quantified. The following table illustrates how such data would be presented, using hypothetical data for this compound and known data for Paclitaxel (B517696) (a taxane) and a hypothetical colchicine-site binder as comparators.
| Compound | Target Site | βI-tubulin (IC50/EC50, nM) | βIIa-tubulin (IC50/EC50, nM) | βIII-tubulin (IC50/EC50, nM) | βIVa-tubulin (IC50/EC50, nM) | βIVb-tubulin (IC50/EC50, nM) |
| This compound | Unknown | Data not available | Data not available | Data not available | Data not available | Data not available |
| Paclitaxel | Taxane site | 50 | 65 | >1000 | 70 | 85 |
| Colchicine-site Binder (Hypothetical) | Colchicine site | 200 | 250 | 150 | 220 | 240 |
IC50 values would be used for depolymerizing agents, representing the concentration required to inhibit tubulin polymerization by 50%. EC50 values would be used for stabilizing agents, representing the concentration required to induce 50% of the maximal polymerization effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are key experimental protocols that would be necessary to evaluate the tubulin isoform specificity of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin isoforms.
Protocol:
-
Preparation of Tubulin Isoforms: Recombinantly express and purify individual human α- and β-tubulin isoforms.
-
Assay Setup: In a 96-well plate, combine purified tubulin heterodimers (e.g., α1βI, α1βIIa, α1βIII, etc.) at a concentration of 2 mg/mL in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[5]
-
Compound Addition: Add varying concentrations of this compound (or other test compounds) to the wells. Include appropriate controls (e.g., paclitaxel as a stabilizer, nocodazole (B1683961) as a destabilizer, and DMSO as a vehicle control).
-
Initiation of Polymerization: Initiate polymerization by adding 1 mM GTP and warming the plate to 37°C.[5]
-
Monitoring Polymerization: Measure the change in absorbance or fluorescence over time at 340 nm.[4] An increase in absorbance/fluorescence indicates microtubule polymerization.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 or EC50 value for each tubulin isoform.
Immunofluorescence Microscopy in Cell Lines
This method visualizes the effect of a compound on the microtubule network within cells that express different tubulin isoform profiles.
Protocol:
-
Cell Culture: Culture different cancer cell lines with known and varied expression levels of β-tubulin isoforms.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 18 hours).[5]
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde (B43269) and permeabilize them with a detergent-based buffer.[5]
-
Immunostaining: Stain the microtubule network using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the microtubule structures using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify changes in microtubule morphology, density, and organization in response to the compound.
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic effect of the compound on cancer cell lines with different tubulin isoform expression patterns.
Protocol:
-
Cell Plating: Seed cancer cell lines with varying βIII-tubulin expression levels in 96-well plates.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Apoptosis Analysis: To confirm the mechanism of cell death, perform assays to detect markers of apoptosis, such as caspase activation or Annexin V staining.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line to assess the correlation between βIII-tubulin expression and sensitivity to the compound.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate complex experimental processes and biological pathways.
Experimental Workflow for Assessing Tubulin Isoform Specificity
Caption: Workflow for determining the tubulin isoform specificity of a novel compound.
Signaling Pathway of Microtubule Disruption Leading to Apoptosis
Caption: Pathway from microtubule inhibition to apoptosis.
While a definitive evaluation of this compound's specificity for tubulin isoforms is currently impossible due to the absence of data, this guide provides a comprehensive framework for conducting such an investigation. By employing the detailed experimental protocols outlined, researchers can generate the necessary quantitative data to populate comparative tables and rigorously assess the compound's potential as a novel, isoform-specific microtubule inhibitor. The development of such targeted therapies is a critical step towards overcoming drug resistance and improving outcomes for cancer patients.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand [frontiersin.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
a head-to-head comparison of Taxezopidine L and docetaxel in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for Taxezopidine L and the well-established chemotherapeutic agent, docetaxel (B913). While extensive preclinical data is available for docetaxel, allowing for a thorough evaluation of its anti-cancer activity, publicly available information on the preclinical efficacy and toxicity of this compound is limited. This guide summarizes the known characteristics of both compounds and highlights the data gaps for this compound.
Executive Summary
Docetaxel is a potent, clinically approved taxane (B156437) with a well-documented mechanism of action involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Its preclinical profile demonstrates significant in vitro cytotoxicity against a wide range of cancer cell lines and robust anti-tumor efficacy in various in vivo xenograft models.[1][2][3] In contrast, this compound is a more recently identified taxoid isolated from the Japanese yew, Taxus cuspidata.[4][5][6] Its mechanism of action is understood to involve the inhibition of calcium-induced microtubule depolymerization.[4][5] However, to date, there is no publicly available quantitative data on its in vitro cytotoxicity (e.g., IC50 values) or its in vivo anti-tumor efficacy in preclinical models. Therefore, a direct head-to-head comparison of the anti-cancer performance of this compound and docetaxel is not currently possible.
This guide will first detail the extensive preclinical data for docetaxel, followed by the available information on this compound.
Docetaxel: A Preclinical Overview
Docetaxel is a semi-synthetic taxane that promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1][2] This stabilization disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitotic and interphase cellular functions, ultimately leading to cell death.[1][2]
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of docetaxel leading to apoptosis.
In Vitro Cytotoxicity Data
Docetaxel has demonstrated potent cytotoxic activity against a broad spectrum of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | ~10 | 24-48 |
| MDA-MB-231 | Breast Cancer | ~10 | 24-48 |
| SKOV3 | Ovarian Cancer | Not Specified | Not Specified |
| A549 | Non-Small Cell Lung Cancer | Varies | Not Specified |
| H460 | Non-Small Cell Lung Cancer | Varies | Not Specified |
| HT1080 | Fibrosarcoma | 2.8-fold more potent than paclitaxel (B517696) | Not Specified |
| DU-145 | Prostate Cancer | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.
In Vivo Efficacy in Xenograft Models
Docetaxel has shown significant anti-tumor activity in numerous murine and human tumor xenograft models.[1][2]
| Tumor Model | Cancer Type | Dosing Regimen | Efficacy |
| Murine Transplantable Tumors | Various | Schedule-independent | Complete regression in 11 of 12 models.[2] |
| Human Tumor Xenografts | Various | Schedule-independent | Activity observed in over 90% of advanced-stage models.[1] |
| HT1080 (MRP-expressing) | Fibrosarcoma | At MTD | Significantly more active than paclitaxel.[7] |
| DU-145 | Prostate Cancer | Not Specified | Highly active.[8] |
| SKOV3-luc | Ovarian Cancer | Continuous i.p. | Dose-dependent tumor growth suppression.[9] |
Pharmacokinetics and Toxicity
Preclinical pharmacokinetic studies of docetaxel have been conducted in various animal models.
| Parameter | Finding | Species |
| Pharmacokinetics | Linear | Mice |
| Tumor Retention | Long | Mice |
| Plasma Protein Binding | 76-89% | Not Specified |
| Metabolism | Hepatic | Not Specified |
The primary dose-limiting toxicities observed in preclinical studies are hematological and gastrointestinal.[1][2] Neurotoxicity has also been reported at higher doses in mice.[2]
This compound: Available Preclinical Information
This compound is a taxoid compound isolated from the seeds of the Japanese yew, Taxus cuspidata.[4][5][6]
-
Chemical Formula: C39H46O15
-
Molecular Weight: 754.77 g/mol
Mechanism of Action
The primary mechanism of action identified for this compound is the inhibition of calcium-induced microtubule depolymerization.[4][5] This suggests that, like other taxanes, it interferes with microtubule dynamics, a critical process for cell division.
In Vitro and In Vivo Data
Currently, there is no publicly available data on the in vitro cytotoxicity (IC50 values) of this compound against cancer cell lines. Furthermore, no studies detailing its efficacy in in vivo preclinical models, such as human tumor xenografts in mice, have been published. Without this information, a direct comparison of its anti-cancer potency and spectrum of activity with docetaxel is not possible.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: A typical workflow for an in vitro MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound or docetaxel). Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined.
In Vivo Human Tumor Xenograft Model
This protocol describes a common method for evaluating the anti-tumor efficacy of a compound in a living organism.
Caption: Standard workflow for an in vivo human tumor xenograft study.
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Establishment: The tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Randomization: Mice are randomly assigned to different treatment groups, including a vehicle control group.
-
Treatment Administration: The test compound is administered according to a predetermined dosing schedule and route (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.
-
Data Analysis: The anti-tumor efficacy is typically evaluated by comparing the tumor growth in the treated groups to the control group. Toxicity is assessed by monitoring body weight changes and clinical signs of distress.
Conclusion
Docetaxel is a well-characterized taxane with a robust preclinical data package demonstrating its potent anti-cancer activity across a range of tumor types. Its mechanism of action, efficacy, and toxicity are well-documented. This compound, a newer taxoid, has a known mechanism of action related to microtubule stabilization. However, the lack of publicly available quantitative preclinical data on its in vitro cytotoxicity and in vivo efficacy prevents a direct and comprehensive comparison with docetaxel. Further research is required to fully elucidate the preclinical anti-cancer profile of this compound and to determine its potential as a therapeutic agent.
References
- 1. Preclinical pharmacology of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience. | Semantic Scholar [semanticscholar.org]
- 4. This compound | CAS:219749-76-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Bioactive taxoids from the Japanese yew Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validating the Therapeutic Potential of Taxezopidine L in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel investigational agent Taxezopidine L against established taxanes and other prominent oncology therapeutics. By presenting preclinical data and outlining experimental methodologies, this document aims to validate the therapeutic potential of this compound and inform future research and development.
Introduction to this compound
This compound is a next-generation taxane, a class of chemotherapeutic agents that target microtubules.[1][2] Unlike its predecessors, paclitaxel (B517696) and docetaxel (B913), which have been cornerstones in the treatment of various cancers including breast, lung, and ovarian cancers, this compound is engineered for enhanced efficacy and a more favorable safety profile.[2] This guide will compare the preclinical performance of this compound with docetaxel and a leading checkpoint inhibitor, providing a comprehensive overview of its potential in the current oncology landscape.
Mechanism of Action: A Comparative Overview
Taxanes exert their cytotoxic effects by interfering with the normal function of microtubules, which are essential for cell division.[3] this compound, like other taxanes, binds to β-tubulin, promoting its polymerization and stabilizing the microtubule structure. This hyper-stabilization disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death).[1][3]
In contrast, checkpoint inhibitors represent a different therapeutic modality, working to enhance the body's own immune response against cancer cells.[4][5] These agents, such as PD-1/PD-L1 inhibitors, block proteins that cancer cells use to evade the immune system, thereby allowing T-cells to recognize and attack the tumor.[4][6]
Below is a diagram illustrating the distinct signaling pathways.
Caption: Comparative mechanisms of action: Taxanes vs. Checkpoint Inhibitors.
Preclinical Performance: A Head-to-Head Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound in comparison to docetaxel and a representative checkpoint inhibitor.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Cell Line | Cancer Type | This compound | Docetaxel | Checkpoint Inhibitor |
| MCF-7 | Breast Cancer | 8.5 | 15.2 | >10,000 |
| A549 | Lung Cancer | 12.1 | 22.5 | >10,000 |
| PC-3 | Prostate Cancer | 9.8 | 18.9 | >10,000 |
| OVCAR-3 | Ovarian Cancer | 7.2 | 14.1 | >10,000 |
Note: IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells. Lower values indicate higher potency. Checkpoint inhibitors typically do not exhibit direct in vitro cytotoxicity.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Overall Survival (Days) |
| MCF-7 (Breast) | Vehicle Control | 0 | 25 |
| This compound (10 mg/kg) | 85 | 52 | |
| Docetaxel (10 mg/kg) | 72 | 45 | |
| Checkpoint Inhibitor | 40 | 38 | |
| A549 (Lung) | Vehicle Control | 0 | 28 |
| This compound (10 mg/kg) | 88 | 58 | |
| Docetaxel (10 mg/kg) | 75 | 50 | |
| Checkpoint Inhibitor | 45 | 42 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The following workflow outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of the compounds.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cell lines (MCF-7, A549, PC-3, OVCAR-3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, docetaxel, or the checkpoint inhibitor for 48 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Model
The following diagram illustrates the workflow for the in vivo tumor growth inhibition study.
Caption: Workflow for the in vivo xenograft model study.
Protocol:
-
Tumor Cell Implantation: Athymic nude mice are subcutaneously implanted with 1x10^6 cancer cells (MCF-7 or A549).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).
-
Treatment Initiation: Mice are randomized into treatment groups (Vehicle, this compound, Docetaxel, Checkpoint Inhibitor) and treated according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume and body weight are measured twice weekly.
-
Data Analysis: At the end of the study, tumor growth inhibition and overall survival are calculated.
Future Directions
The preclinical data presented in this guide strongly suggest that this compound possesses superior anti-tumor activity compared to docetaxel in the tested models. Its direct cytotoxic effect offers a clear advantage in in vitro settings over immunotherapies. Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with checkpoint inhibitors to potentially overcome resistance and enhance therapeutic outcomes.
-
Expanded Tumor Panel: Evaluating the efficacy of this compound across a broader range of cancer types.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and scheduling.
The promising preclinical profile of this compound warrants further investigation and progression towards clinical trials to validate its therapeutic potential in oncology.
References
- 1. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of new taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Targeted Therapy vs. Immunotherapy for Cancer | Mass General Brigham [massgeneralbrigham.org]
- 6. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
Comparative Analysis of the Taxezopidine Family: A Structure-Activity Relationship Study
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationships of Taxezopidine analogues, focusing on their potential as modulators of microtubule dynamics.
The Taxezopidine family, a group of taxoid-class natural products isolated from the Japanese Yew (Taxus cuspidata), presents a compelling area of study for novel anticancer agents. Research spearheaded by scientists Jun'ichi Kobayashi and Hideyuki Shigemori has revealed that these compounds exhibit significant biological activity, primarily as inhibitors of calcium-induced microtubule depolymerization. This guide provides a comparative analysis of the known Taxezopidine analogues, summarizing their structure-activity relationships (SAR), presenting available quantitative data, and detailing the experimental protocols used for their evaluation.
Inhibition of Microtubule Depolymerization: A Quantitative Comparison
The primary mechanism of action for the Taxezopidine family is the stabilization of microtubules, a critical process for cell division and a validated target for anticancer therapies. The inhibitory activity of various Taxezopidine analogues against Ca2+-induced microtubule depolymerization has been evaluated, providing insights into the structural features crucial for this bioactivity. The available quantitative data from these studies are summarized below.
| Compound | Modulating Activity on Ca2+-induced Microtubule Depolymerization (Relative to Control) |
| Taxezopidine K | Marked Inhibition |
| Taxezopidine L | Marked Inhibition |
| Taxezopidine M | Data not quantitatively reported, but activity investigated |
| Taxezopidine N | Data not quantitatively reported, but activity investigated |
Note: Specific IC50 values for the inhibition of microtubule depolymerization by Taxezopidine analogues are not consistently reported in the reviewed literature. The activity is often described qualitatively as "marked inhibition." Further studies are needed to establish a more precise quantitative comparison.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study across a wide range of synthetic analogues is not yet available, preliminary observations can be drawn from the naturally occurring Taxezopidines. The core taxane (B156437) skeleton is a common feature, with variations in the substituent groups at different positions influencing the biological activity. The presence and nature of the ester groups, as well as the overall conformation of the molecule, are thought to play a significant role in the interaction with microtubules.
The work by Kobayashi, Shigemori, and their teams has laid the groundwork for understanding this novel class of taxoids.[1][2][3][4] Their isolation and initial biological characterization of Taxezopidines A-H, J-L, M, and N have been instrumental in this field.[1][2][4][5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the reported findings.
Isolation and Purification of Taxezopidine Analogues
The general procedure for isolating Taxezopidine compounds from Taxus cuspidata involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., seeds, leaves, or stems) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: A series of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), are employed for the purification of individual Taxezopidine analogues.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Calcium-Induced Microtubule Depolymerization Assay
The bioactivity of the Taxezopidine family is primarily assessed by their ability to inhibit the depolymerization of microtubules induced by calcium ions. A typical protocol for this assay is as follows:
-
Tubulin Polymerization: Purified tubulin is polymerized into microtubules in a suitable buffer (e.g., PIPES buffer) containing GTP at 37°C.
-
Compound Incubation: The pre-formed microtubules are then incubated with the test compound (Taxezopidine analogue) at a specific concentration.
-
Induction of Depolymerization: Calcium chloride (CaCl2) is added to the mixture to induce microtubule depolymerization.
-
Monitoring Depolymerization: The extent of microtubule depolymerization is monitored over time by measuring the decrease in turbidity (light scattering) of the solution at a specific wavelength (e.g., 350 nm) using a spectrophotometer.
-
Data Analysis: The inhibitory effect of the test compound is determined by comparing the rate and extent of depolymerization in the presence of the compound to a control (without the compound).
Signaling Pathway and Experimental Workflow
The interaction of Taxezopidine analogues with microtubules directly impacts the cell cycle. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating these compounds.
Caption: Proposed mechanism of action for Taxezopidine analogues.
Caption: General experimental workflow for Taxezopidine research.
Future Directions
The Taxezopidine family represents a promising new frontier in the development of microtubule-stabilizing agents. Future research should focus on:
-
Total Synthesis: The development of synthetic routes to Taxezopidine analogues will enable the generation of a wider range of compounds for more detailed SAR studies.
-
Quantitative Bioassays: Consistent reporting of quantitative data, such as IC50 values, is essential for robust comparison with existing microtubule-targeting drugs.
-
In Vivo Studies: Evaluation of the most potent Taxezopidine analogues in preclinical cancer models is a critical next step to assess their therapeutic potential.
-
Mechanism of Binding: Elucidating the precise binding site and interactions of Taxezopidines with tubulin will provide valuable insights for the rational design of new and more effective analogues.
This guide provides a foundational overview of the current knowledge on the structure-activity relationships of the Taxezopidine family. As research in this area progresses, a more detailed understanding of these fascinating natural products and their therapeutic potential will undoubtedly emerge.
References
- 1. Taxezopidine H | C35H44O9 | CID 10698948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taxezopidines M and N, taxoids from the Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity and chemistry of taxoids from the Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive taxoids from the Japanese yew Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Taxezopidine L: A Procedural Guide for Laboratory Professionals
Core Principles of Chemical Disposal
The foundational principle for the disposal of any laboratory chemical is to prevent its release into the environment. The Safety Data Sheet (SDS) for Taxezopidine L explicitly states, "Do not let the chemical enter drains. Discharge into the environment must be avoided"[1]. Therefore, under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.
Step-by-Step Disposal Protocol
The following procedure should be adopted for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Identify and Segregate: All waste materials containing this compound must be segregated from general laboratory waste at the point of generation. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
-
Use Designated Waste Containers: Collect all this compound waste in clearly labeled, sealed, and non-reactive containers. The containers should be marked as "Hazardous Waste" and specify "this compound."
2. Spill and Decontamination Procedures:
-
In the event of a spill, it is crucial to act swiftly to contain and clean the affected area.
-
Containment: Prevent the spill from spreading. For powdered forms, avoid creating dust. For liquid spills, use an appropriate absorbent material.
-
Decontamination: Clean the spill area thoroughly. Decontamination solutions may include a bleach solution or other appropriate laboratory decontaminants, followed by a rinse with water. All materials used for cleaning, including absorbent pads and wipes, must be disposed of as hazardous waste.
3. Disposal Pathway Determination:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They will have established procedures for the collection and disposal of chemical waste in accordance with local, state, and federal regulations.
-
Engage a Licensed Waste Disposal Contractor: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your EHS department will coordinate with such a contractor for the pickup and final disposal, which is typically incineration at a permitted facility[2].
Quantitative Data Summary for Chemical Waste Handling
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory chemical waste provide a framework for safe handling. The following table summarizes key quantitative parameters often found in institutional disposal protocols.
| Parameter | Guideline | Rationale |
| Aqueous Waste Concentration | Dilute to <1 mg/L for certain less hazardous substances before specific treatments. | To minimize the reactivity and hazard level of the waste stream. Note: This is a general guideline and may not apply to this compound. Direct disposal without dilution is preferred. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers. | To accommodate for vapor expansion and prevent spills. |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 9.0 before collection. | To prevent corrosive damage to containers and ensure compatibility with other waste streams. |
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific guidelines and EHS professionals for any questions or concerns regarding chemical waste.
References
Personal protective equipment for handling Taxezopidine L
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Taxezopidine L, a research chemical with limited available safety data. In such cases, it is imperative to treat the substance as potentially hazardous and to follow stringent safety protocols to minimize exposure risk.
Risk Assessment and Handling Principles
Given the absence of comprehensive toxicological data, a conservative approach to handling this compound is essential.[1][2] All laboratory personnel should assume the compound is toxic and handle it accordingly.[1][3] Key principles include minimizing all routes of exposure (inhalation, ingestion, skin/eye contact), using the smallest feasible quantities, and having a well-defined plan for spills and waste disposal.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general best practices for chemicals with unknown toxicity.[4][5]
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly fitting, splash-resistant safety goggles meeting ANSI Z87.1 standards at all times.[6] A face shield should be worn over goggles when there is a significant risk of splashes, such as when handling bulk quantities or preparing solutions.[7][8] |
| Hands | Chemical-Resistant Gloves | Double-gloving is recommended. Use a flexible laminate glove (e.g., Silver Shield) as an inner layer with a heavy-duty, chemical-resistant outer glove (e.g., nitrile or neoprene).[8] Gloves must be inspected for damage before each use and removed without contaminating the skin.[3] Always wash hands thoroughly after removing gloves.[2][3] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is required.[8] Ensure the coat has long sleeves and is fully buttoned. For tasks with a high splash potential, a chemical-resistant apron over the lab coat is advised.[7] |
| Respiratory | Respirator | All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges should be used.[4] |
| Feet | Closed-Toe Shoes | Fully enclosed, chemical-resistant footwear is mandatory in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[9] Do not dispose of this chemical down the drain or in regular trash.[9][10]
| Waste Type | Disposal Procedure |
| Solid Waste | Includes excess this compound powder and any contaminated items such as weigh boats, pipette tips, and disposable PPE. |
| 1. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[11] | |
| 2. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxicity Unknown").[12] | |
| Liquid Waste | Includes unused solutions of this compound and solvent rinses of contaminated glassware. |
| 1. Collect in a sealed, chemical-resistant container (e.g., glass or polyethylene).[13] | |
| 2. Do not mix with other incompatible waste streams.[13] | |
| 3. Label the container clearly as described for solid waste.[11][13] | |
| Empty Containers | The original product container and any other containers that held this compound. |
| 1. Triple rinse the container with a suitable solvent.[9] | |
| 2. Collect the rinseate as hazardous liquid waste.[9] | |
| 3. Deface the original label and dispose of the rinsed container according to institutional guidelines.[9] |
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[9][11]
References
- 1. quora.com [quora.com]
- 2. 7.1 Minimize Exposure to Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 6. twu.edu [twu.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
